(2E)-OBAA
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874032 | |
| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221632-26-4 | |
| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. The information presented herein is intended for an audience with a background in organic chemistry and is designed to support research and development activities. This document outlines a plausible synthetic route based on established chemical principles, offers predicted analytical data for the target compound, and visualizes the general workflow.
Introduction
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a long-chain alkyl-substituted β-aroylacrylic acid. Compounds within this class are recognized for their potential as versatile intermediates in the synthesis of various heterocyclic compounds and as potential bioactive molecules. The introduction of a long C18 alkyl (octadecyl) chain imparts significant lipophilicity, which can be a critical determinant in the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
The most direct and established method for the synthesis of such compounds is the Friedel-Crafts acylation. This powerful reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group. In the case of the target molecule, this involves the reaction of octadecylbenzene with maleic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol
The following protocol is an adapted procedure based on the well-documented synthesis of β-benzoylacrylic acid.[1] It is important to note that this specific protocol for the octadecyl-substituted analogue has been constructed based on chemical precedent and may require optimization.
Materials:
-
Octadecylbenzene
-
Maleic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Activated carbon
-
Celite® or other filter aid
-
Distilled or deionized water
-
Toluene or xylene for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Powder addition funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitably sized three-necked round-bottom flask, dissolve octadecylbenzene (1.0 eq.) and maleic anhydride (1.1 eq.) in an anhydrous solvent such as carbon disulfide or dichloromethane. The flask should be equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a powder addition funnel.
-
Catalyst Addition: Cool the stirred reaction mixture in an ice bath. Add anhydrous aluminum chloride (2.5 eq.) in portions through the powder addition funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 2 to 3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is deemed complete, cool the flask in an ice-water bath. Cautiously hydrolyze the reaction mixture by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Work-up: Once the initial exothermic reaction has ceased, add sufficient water to dissolve the resulting aluminum salts. Transfer the mixture to a separatory funnel. The organic layer is separated and washed sequentially with water and a 5% aqueous solution of sodium carbonate. The desired product, being acidic, will be extracted into the aqueous basic layer.
-
Isolation of Crude Product: Cool the aqueous sodium carbonate extract in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates completely. Collect the crude solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and allow it to air-dry.
-
Purification: Purify the crude (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid by recrystallization from a suitable solvent system, such as toluene or a mixture of toluene and hexanes. If necessary, the hot solution can be treated with activated carbon and filtered through a pad of Celite® to remove colored impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.
Predicted Quantitative and Characterization Data
The following table presents the predicted physicochemical and spectroscopic data for the target compound. These values are estimations based on the chemical structure and data from analogous compounds.
| Parameter | Predicted Value |
| Molecular Formula | C₂₈H₄₄O₃ |
| Molecular Weight | 428.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Estimated in the range of 105-115 °C |
| Solubility | Soluble in chlorinated solvents, ethers, and hot aromatic hydrocarbons. Insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 15.6 Hz, 1H, =CH-COOH), 6.85 (d, J = 15.6 Hz, 1H, -CO-CH=), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.60 (p, J = 7.6 Hz, 2H, Ar-CH₂-CH ₂-), 1.40-1.20 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃). The carboxylic acid proton may appear as a broad singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.5 (C=O, ketone), 171.0 (C=O, acid), 150.0 (Ar-C), 142.0 (=CH-COOH), 133.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (-CO-CH=), 36.0 (Ar-CH₂-), 31.9, 29.7 (multiple signals for -CH₂-), 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 (-CH₃). |
| Infrared (IR, KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2918, 2849 (C-H alkyl stretches), 1705 (C=O acid carbonyl stretch), 1675 (C=O ketone carbonyl stretch), 1625 (C=C alkene stretch), 1605 (C=C aromatic stretch). |
| Mass Spectrometry (ESI-) | m/z: 427.3 [M-H]⁻ |
Synthesis Workflow Visualization
The following diagram provides a visual representation of the key stages in the synthesis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
References
Physicochemical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
A comprehensive search for the physicochemical properties, experimental protocols, and biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid has yielded no specific data for this compound in publicly available scientific literature and chemical databases.
While general principles of organic chemistry can be used to predict the behavior of this molecule, this guide cannot provide specific quantitative data, established experimental protocols, or validated biological pathways as requested, due to the absence of published research on this particular substance.
The structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, featuring a long lipophilic octadecyl chain attached to a phenyl ring, which is in turn connected to a butenoic acid moiety, suggests it would be a highly lipophilic, hydrophobic molecule with low aqueous solubility. The presence of the carboxylic acid group would provide a site for ionization, making its solubility pH-dependent.
Predicted Physicochemical Properties
Without experimental data, we can only provide estimations based on the chemical structure. These are not substitutes for empirical measurements.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C28H44O3 | Based on structural components. |
| Molecular Weight | 428.65 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a waxy solid at room temperature | The long alkyl chain would likely lead to a relatively low melting point compared to non-alkylated analogs. |
| Boiling Point | High, with probable decomposition | The high molecular weight and presence of a carboxylic acid would lead to a very high boiling point, likely with decomposition before boiling at atmospheric pressure. |
| Solubility | Poor in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | The long C18 alkyl chain confers significant hydrophobic character. |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in the typical range for acrylic acids. |
| LogP | Very high (>8) | The octadecyl group would make this compound extremely lipophilic. |
Experimental Protocols
No specific experimental protocols for the synthesis, purification, or analysis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid were found. However, a general synthetic approach can be proposed based on established organic chemistry reactions.
Proposed Synthetic Workflow
A plausible synthetic route would involve a Friedel-Crafts acylation of octadecylbenzene with maleic anhydride.
Potential Biological Activity and Signaling Pathways
There is no published information on the biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. The presence of a long alkyl chain suggests potential interactions with lipid membranes and hydrophobic binding pockets of proteins. The enoic acid moiety is a Michael acceptor and could potentially react with nucleophilic residues in proteins, suggesting a possibility for covalent modification of biological targets.
Given the lipophilic nature, if this compound were to have biological activity, it would likely involve pathways related to lipid metabolism, membrane function, or interaction with hydrophobic signaling molecules.
Hypothetical Cellular Interaction Pathway
The following diagram illustrates a hypothetical pathway for how a lipophilic molecule like this might interact with a cell. This is a generalized representation and is not based on experimental evidence for the specific compound.
No Information Available on the Mechanism of Action for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the mechanism of action, biological activity, or therapeutic targets of the compound (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
Publicly accessible resources and research publications do not contain data on its signaling pathways, quantitative efficacy (such as IC50 or EC50 values), or detailed experimental protocols related to its biological effects. The initial search yielded information on structurally related but distinct molecules, which do not provide a basis for an in-depth technical guide on the specified compound.
Therefore, it is not possible to provide a summary of its mechanism of action, create diagrams of its signaling pathways, or detail experimental methodologies as requested. Further primary research would be required to elucidate the pharmacological properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
Spectral Analysis of 4-oxo-2-butenoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4-oxo-2-butenoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols for various spectroscopic techniques, presents quantitative spectral data in a structured format for easy comparison, and visualizes key experimental workflows and biological signaling pathways.
Introduction
4-oxo-2-butenoic acid and its derivatives are α,β-unsaturated carbonyl compounds that serve as versatile scaffolds in organic synthesis and drug discovery. Their biological activities are wide-ranging, including roles as enzyme inhibitors, making a thorough understanding of their structural and electronic properties crucial. Spectroscopic techniques are indispensable tools for the characterization and analysis of these molecules. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the study of these compounds.
Quantitative Spectral Data
The following tables summarize key quantitative data from the spectral analysis of various 4-oxo-2-butenoic acid derivatives.
¹H NMR Spectral Data
The proton NMR spectra of 4-oxo-2-butenoic acid derivatives are characterized by signals for the olefinic protons, the protons of the substituent groups, and the carboxylic acid proton. The coupling constant between the two olefinic protons is typically around 15.6 Hz, confirming their trans configuration.
| Compound | δ (ppm) of Olefinic Protons (J in Hz) | δ (ppm) of Aromatic/Other Protons | δ (ppm) of COOH |
| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 6.88 (d, J=15.5), 7.97-8.05 (m) | 3.90 (s, 3H, OCH₃), 6.97-7.02 (m, 2H, Ar-H), 7.97-8.05 (m, 2H, Ar-H) | Not specified |
| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 6.67 (d, J=15.6), 7.87 (d, J=15.6) | 2.40 (s, 3H, CH₃), 7.38 (d, J=7.8, 2H, Ar-H), 7.94 (d, J=7.8, 2H, Ar-H) | 13.14 (br s) |
| (E)-4-(4-Cyanophenyl)-4-oxobut-2-enoic acid | Not specified | Not specified | Not specified |
| (E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid | Not specified | Not specified | Not specified |
¹³C NMR Spectral Data
The carbon NMR spectra provide valuable information about the carbon framework of the molecule, including the carbonyl carbons, olefinic carbons, and aromatic carbons.
| Compound | δ (ppm) of C=O (Ketone) | δ (ppm) of C=O (Acid) | δ (ppm) of Olefinic Carbons | δ (ppm) of Aromatic/Other Carbons |
| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 187.48 | 169.84 | 130.61, 138.77 | 55.77 (OCH₃), 114.39, 129.68, 131.55, 164.57 (Ar-C) |
| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 189.30 | 166.78 | 133.09, 136.65 | 21.67 (CH₃), 129.34, 130.04, 134.18, 145.10 (Ar-C) |
Infrared (IR) Spectral Data
The IR spectra of 4-oxo-2-butenoic acid derivatives show characteristic absorption bands for the carbonyl groups, the carbon-carbon double bond, and the hydroxyl group of the carboxylic acid.
| Compound | ν (cm⁻¹) of C=O (Ketone) | ν (cm⁻¹) of C=O (Acid) | ν (cm⁻¹) of C=C | ν (cm⁻¹) of O-H (Acid) |
| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 1661 | 1699 | 1592 | 2840 (broad) |
| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | Not specified | 1664 | Not specified | 3031 (broad) |
UV-Visible (UV-Vis) Spectral Data
The UV-Vis spectra of these compounds are characterized by strong absorptions in the ultraviolet region, arising from π → π* transitions of the conjugated system. The position of the absorption maximum (λmax) is sensitive to the nature of the substituents on the aromatic ring.
| Compound | λmax (nm) in Methanol |
| (E)-4-Phenyl-4-oxo-2-butenoic acid | 263.9 |
| (E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | 287.5 |
| (E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | 270.2 |
| (E)-4-(4-Nitrophenyl)-4-oxo-2-butenoic acid | 265.8 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of 4-oxo-2-butenoic acid derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 4-oxo-2-butenoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-oxo-2-butenoic acid derivatives.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid 4-oxo-2-butenoic acid derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-oxo-2-butenoic acid derivatives.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the 4-oxo-2-butenoic acid derivative (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass range should be set to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation in 4-oxo-2-butenoic acid derivatives.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 4-oxo-2-butenoic acid derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). If a concentration series was prepared, a Beer-Lambert plot can be constructed to determine the molar absorptivity (ε).
Visualizations
The following diagrams illustrate key workflows and biological pathways related to the study of 4-oxo-2-butenoic acid derivatives.
In Vitro Evaluation of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid: A Proposed Technical Framework
Disclaimer: As of October 2025, a thorough review of published scientific literature did not yield specific peer-reviewed in vitro studies for the compound (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. Therefore, this document serves as an in-depth technical guide proposing a comprehensive in vitro evaluation strategy. The methodologies, potential activities, and data presentation formats are based on established protocols for structurally related compounds, such as chalcones and other 4-aryl-4-oxobut-2-enoic acid derivatives, which have demonstrated potential cytotoxic and anti-inflammatory properties.
Introduction and Rationale
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold known for its diverse biological activities. The structure combines a reactive Michael acceptor (the enoic acid moiety), a central keto group, and a long lipophilic octadecyl chain. This lipophilicity may enhance membrane permeability, while the reactive core suggests potential interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.
Given the known anti-inflammatory and cytotoxic activities of similar chemical structures, a primary in vitro evaluation should focus on these two areas. This guide outlines a logical screening cascade to first assess cytotoxicity, followed by an investigation into potential anti-inflammatory mechanisms.
Proposed In Vitro Screening Workflow
The initial evaluation of a novel compound like (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid follows a tiered approach. This workflow ensures that foundational data on cytotoxicity is established before proceeding to more complex and resource-intensive mechanistic assays.
Experimental Protocols
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, serving as an indicator of cell viability and proliferation.[1][2] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product is quantified spectrophotometrically.[1][3]
Methodology:
-
Cell Seeding: Seed cancer or normal cell lines (e.g., HeLa, HEK293, RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]
-
Calculation: Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]
-
Protocol: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay evaluates the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various non-cytotoxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.[4]
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540-570 nm.[4]
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This fluorometric or colorimetric assay directly measures the ability of the compound to inhibit the peroxidase activity of the COX-2 enzyme, a key enzyme in the prostaglandin synthesis pathway during inflammation.[5][6]
Methodology:
-
Assay Preparation: This protocol is typically performed using a commercial COX-2 inhibitor screening kit (e.g., from BioVision or Cayman Chemical), which provides purified recombinant COX-2 enzyme, cofactors, and a detection probe.[5][7]
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Test compound at various concentrations or a known inhibitor (e.g., Celecoxib).
-
Purified recombinant human or ovine COX-2 enzyme.[5]
-
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[5]
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 10-20 minutes at 25°C.[5]
-
Calculation:
-
Calculate the slope of the kinetic curve for each reaction.
-
Determine the percentage of inhibition: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100.[5]
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison and analysis.
Table 1: Cytotoxicity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| HeLa (Cervical Cancer) | MTT | 48 | 15.8 ± 1.2 |
| A549 (Lung Cancer) | MTT | 48 | 22.4 ± 2.5 |
| RAW 264.7 (Macrophage) | MTT | 24 | 45.1 ± 3.8 |
| HEK293 (Normal Kidney) | MTT | 48 | > 100 |
Table 2: Anti-Inflammatory Activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
| Assay | Cell/Enzyme System | Positive Control | Test Compound IC₅₀ (µM) ± SD |
|---|---|---|---|
| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | L-NAME (28.5 ± 2.1) | 12.7 ± 1.1 |
| COX-2 Inhibition | Recombinant Human COX-2 | Celecoxib (0.04 ± 0.01) | 8.9 ± 0.9 |
| COX-1 Inhibition | Recombinant Human COX-1 | Celecoxib (8.5 ± 0.7) | > 100 |
Data presented are hypothetical and for illustrative purposes only.
Potential Mechanism of Action: NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9][10] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, iNOS (source of NO), and various cytokines.[8] A compound like the one described could potentially inhibit this pathway at several nodes.
References
- 1. youtube.com [youtube.com]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell nucleus - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery and Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and modern strategies employed in the discovery and synthesis of novel enzyme inhibitors. Enzymes are crucial mediators of a vast number of biological processes, making them prime targets for therapeutic intervention in a wide range of diseases.[1][2][3][4] The targeted modulation of enzyme activity with small-molecule inhibitors remains a cornerstone of drug discovery.[1][2]
Chapter 1: The Enzyme Inhibitor Discovery Workflow
The path from a conceptual idea to a viable drug candidate is a systematic, multi-stage process. This journey involves identifying a crucial enzyme target, discovering molecules that interact with it, and refining those molecules to have the desired therapeutic properties.
Target Identification and Validation
The initial and most critical step is the selection of an appropriate enzyme target. A well-validated target is an enzyme whose activity is directly linked to a disease's pathology. The process involves:
-
Genomic and Proteomic Approaches: Identifying enzymes that are overexpressed, mutated, or dysregulated in disease states.
-
Functional Validation: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to confirm that modulating the enzyme's activity produces the desired therapeutic effect in cellular or animal models.
The general workflow for target validation is an iterative process requiring confirmation at multiple biological levels before committing to a full-scale screening campaign.
Figure 1: A diagram illustrating the workflow for enzyme target identification and validation.
Hit Identification
Once a target is validated, the next step is to find "hits"—small molecules that exhibit the desired inhibitory activity against the enzyme. Several strategies are employed for this:
-
High-Throughput Screening (HTS): This method involves the automated testing of large libraries, often containing hundreds of thousands of compounds, to identify those that modulate the enzyme's activity.[5][6] Fluorescence-based assays are among the most common readout methods used in HTS campaigns.[7]
-
Virtual Screening (VS): Computational methods are used to screen vast virtual libraries of compounds against a 3D model of the enzyme's active site.[8] This approach, often called molecular docking, helps prioritize compounds for experimental testing.
-
Fragment-Based Lead Discovery (FBLD): This technique screens smaller, low-complexity molecules ("fragments") that bind weakly to the enzyme.[7] Hits from FBLD are then grown or linked together to create more potent lead compounds.
Figure 2: A comparison of the primary workflows for hit identification in enzyme inhibitor discovery.
Chapter 2: Characterizing the Inhibition
Understanding how an inhibitor interacts with its target is fundamental to its development. This involves detailed kinetic analysis and the determination of key quantitative metrics.
Types of Reversible Inhibition
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their mechanism of action relative to the substrate.
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds to the active site, directly competing with the substrate. | No change | Increases |
| Non-competitive | Inhibitor binds to an allosteric (non-active) site, affecting catalysis but not substrate binding. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |
| Mixed | Inhibitor binds to an allosteric site, affecting both catalysis and substrate binding. | Decreases | Varies |
Table 1: Summary of Reversible Enzyme Inhibition Types and Their Kinetic Effects.
Figure 3: Logical diagrams for competitive and non-competitive inhibition mechanisms.
Measuring Inhibitor Potency
The potency of an inhibitor is typically quantified by its IC50 and Ki values.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] This value is dependent on experimental conditions, such as substrate concentration.
-
Ki (Inhibition constant): A thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme.[9] It is a more absolute measure of potency than the IC50.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| Compound A | Kinase X | 15 | 7 | Competitive |
| Compound B | Protease Y | 120 | 115 | Non-competitive |
| Compound C | Kinase X | 5 | 2 | Competitive |
| Compound D | Phosphatase Z | 55 | N/A | Irreversible |
Table 2: Example dataset for a series of enzyme inhibitors. Data is hypothetical.
Chapter 3: Experimental Protocols
Protocol: Determining IC50 via a Fluorescence-Based Assay
This protocol outlines a general method for determining the IC50 of an inhibitor using a continuous kinetic fluorescence-based assay.
1. Materials and Reagents:
-
Purified target enzyme
-
Fluorogenic substrate (specific to the enzyme)
-
Test inhibitor (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well microplates (black, flat-bottom)
-
Fluorescence plate reader
2. Procedure:
-
Prepare Reagents:
-
Create a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to the desired final concentrations.
-
Prepare a solution of the enzyme in assay buffer at 2x the final desired concentration.
-
Prepare a solution of the fluorogenic substrate in assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
Add 5 µL of each inhibitor concentration to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the 2x enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding 10 µL of the 2x substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes. The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chapter 4: From Hit to Lead to Candidate
The journey from a "hit" to a drug candidate involves an iterative process of chemical modification and biological testing to improve the compound's properties.
Lead Optimization
This phase aims to enhance the properties of the initial hits.[10][11] Medicinal chemists systematically modify the hit structure to improve:
-
Potency and Selectivity: Increasing affinity for the target enzyme while minimizing interactions with other proteins to reduce off-target effects.[12]
-
Pharmacokinetic Properties (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion to ensure the drug can reach its target and persist in the body for an appropriate duration.[10][13]
This is a cyclical process where newly synthesized compounds are repeatedly tested and the results are used to guide the design of the next set of molecules.[8][12]
Figure 4: The iterative cycle of lead optimization in drug discovery.
Synthesis Strategies
The synthesis of novel inhibitors is guided by the lead optimization process. Key strategies include:
-
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of the enzyme-inhibitor complex to guide the design of new molecules with improved binding interactions.[14]
-
Combinatorial Chemistry: Generating large libraries of related compounds by systematically combining different chemical building blocks.
-
Rational Design: Designing inhibitors based on a deep understanding of the enzyme's catalytic mechanism, often creating transition-state analogs that bind with very high affinity.[14]
Modern approaches increasingly use AI and machine learning to predict the properties of virtual compounds, helping to prioritize synthetic efforts on the most promising candidates.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. High-throughput Enzyme Screening [creative-enzymes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 11. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibitor Design - CD ComputaBio [ai.computabio.com]
The Structure-Activity Relationship of Butenoic Acid Compounds: A Technical Guide for Drug Development
An in-depth exploration of butenoic acid derivatives as potent histone deacetylase (HDAC) inhibitors, detailing their structure-activity relationships, experimental evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.
Introduction
Butenoic acid and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. These short-chain unsaturated carboxylic acids serve as valuable synthons for various pharmaceuticals and exhibit a range of biological activities.[1] A particularly promising area of research has been the development of butenoic acid-based compounds as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a key target for therapeutic intervention.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of butenoic acid derivatives as HDAC inhibitors. It summarizes quantitative inhibition data, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Structure-Activity Relationship of Aryl Butenoic Acid Derivatives as HDAC Inhibitors
The quintessential structure of an HDAC inhibitor comprises three key pharmacophoric features: a cap group for surface recognition, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. In the context of aryl butenoic acid derivatives, these features are typically represented by a substituted phenyl ring (cap group), the butenoic acid backbone (linker), and a carboxylic ester or a related functional group (ZBG).
A key study by Ayhan Eşiyok et al. investigated a series of aryl butenoic acid derivatives, systematically modifying the phenyl cap group to elucidate the structure-activity relationship. The inhibitory effects of these compounds were evaluated against HDACs using an in vitro fluorometric assay.
Quantitative SAR Data
The following table summarizes the HDAC inhibition data for a series of synthesized (E)-methyl 2-oxo-4-phenylbut-3-enoate derivatives. The percentage of HDAC inhibition was measured at a concentration of 500 µM.
| Compound ID | Phenyl Ring Substitution (R) | % HDAC Inhibition at 500 µM |
| 3a | H | 35 |
| 3b | 4-OCH₃ | 42 |
| 3c | 2-OH | 30 |
| 3d | 3-OH | 34 |
| 3e | 4-OH | 45 |
| 3f | 3-OCH₃, 4-OH | 48 |
| 3g | 3,4-(OCH₃)₂ | 40 |
| 3h | 3,4-(OH)₂ | 55 |
| 3i | 4-(2-morpholinoethoxy) | 25 |
| 3j | 3,5-(OCH₃)₂, 4-(2-morpholinoethoxy) | 43 |
| SAHA | (Reference Compound) | 100 |
| NaBA | (Reference Compound) | 20 |
Data sourced from Ayhan Eşiyok, P. et al. (2014). Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro evaluation, and molecular docking studies. Turkish Journal of Chemistry.
Key SAR Insights:
-
Effect of Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring generally enhances HDAC inhibitory activity compared to the unsubstituted compound (3a ).
-
Positional Importance: A hydroxyl group at the para-position (3e , 45% inhibition) is more favorable than at the ortho- (3c , 30%) or meta-position (3d , 34%).
-
Synergistic Effects: The combination of a methoxy group at the meta-position and a hydroxyl group at the para-position (3f , 48%) showed improved activity. The most potent compound in the series was the 3,4-dihydroxy substituted derivative (3h , 55% inhibition), indicating a strong positive effect from vicinal hydroxyl groups.
-
Bulky Substituents: The introduction of a bulky morpholinoethoxy group at the para-position (3i , 25%) resulted in decreased activity, suggesting steric hindrance may be detrimental to binding. However, the addition of two methoxy groups alongside the morpholinoethoxy substituent in compound 3j (43%) recovered and improved the inhibitory activity, highlighting complex electronic and steric effects.
Experimental Protocols
The evaluation of butenoic acid derivatives as HDAC inhibitors typically involves in vitro enzymatic assays. The following is a detailed methodology for a representative fluorometric HDAC activity assay.
Fluorometric HDAC Activity Assay
This protocol is based on the principle that a fluorogenic substrate, containing an acetylated lysine, is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Materials:
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
HDAC assay buffer
-
HDAC fluorometric substrate
-
Lysine developer
-
HeLa nuclear extract (as a source of HDACs)
-
Test compounds (butenoic acid derivatives) dissolved in DMSO
-
Trichostatin A (positive control inhibitor)
-
Deacetylated standard (for standard curve)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test compounds in HDAC assay buffer.
-
Dilute the HeLa nuclear extract in HDAC assay buffer.
-
Prepare a standard curve using the deacetylated standard.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 85 µL of the diluted test compound or control solution.
-
For the positive control, use HeLa nuclear extract without any inhibitor.
-
For the negative control, use HeLa nuclear extract with Trichostatin A.
-
For background fluorescence, use assay buffer only.
-
Add 10 µL of 10X HDAC Assay Buffer to each well.
-
Add 5 µL of the HDAC Fluorometric Substrate to each well to initiate the reaction. Mix thoroughly.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Development:
-
Stop the reaction by adding 10 µL of Lysine Developer to each well.
-
Incubate the plate at 37°C for an additional 30 minutes to allow for fluorescent signal development.
-
-
Measurement:
-
Read the fluorescence intensity of each well using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each test compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
HDAC Inhibition Signaling Pathway
HDAC inhibitors, including butenoic acid derivatives, function by blocking the enzymatic activity of HDACs. This leads to an increase in the acetylation of histones, which in turn alters chromatin structure and gene expression. The following diagram illustrates this signaling pathway.
References
Methodological & Application
Application Notes and Protocols for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
Protocol for Dissolving (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid for Assays
Audience: Researchers, scientists, and drug development professionals.
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a lipophilic compound, characterized by a long octadecyl carbon chain. Its poor aqueous solubility presents a challenge for in vitro and in vivo assays.[1][2] This document provides a detailed protocol for its dissolution to achieve a stock solution suitable for biological assays. The choice of solvent is critical to ensure the compound remains in solution upon dilution into aqueous assay buffers.
Introduction
The structural features of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, particularly the long aliphatic chain, confer a high degree of lipophilicity.[3] This property makes it sparingly soluble in aqueous solutions, which can lead to precipitation in biological assays and result in inaccurate concentration measurements and erroneous structure-activity relationships (SAR).[2] The common practice for such compounds is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final assay concentration.[2] Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[1][2]
Materials and Reagents
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Polyethylene glycol 3350 (PEG3350)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge
-
Aqueous buffer for the specific assay
Experimental Protocol: Preparation of Stock Solution
This protocol outlines the steps to dissolve (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid and prepare a concentrated stock solution.
-
Solvent Selection : Due to its lipophilic nature, DMSO is the recommended primary solvent.[1][2] Other miscible organic solvents such as ethanol, methanol, or DMF can also be tested.[2] For assays sensitive to DMSO, co-solvent systems or excipients like PEG3350 may be considered.[1]
-
Preparation of a 10 mM Stock Solution in DMSO :
-
Weigh out a precise amount of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution for any remaining particulate matter. If precipitation is observed, gentle warming (to 37°C) may be attempted, but care should be taken to avoid compound degradation.
-
Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound.
-
Carefully transfer the supernatant to a new, clean vial. This is your stock solution.
-
-
Storage of Stock Solution : Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[2]
-
Dilution into Aqueous Buffer :
-
For the final assay, dilute the stock solution into the aqueous assay buffer.
-
It is crucial to add the DMSO stock solution to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the DMSO stock.
-
The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[2]
-
Quantitative Data: Illustrative Solubility
The following table provides representative solubility data for a lipophilic compound similar to (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in various solvents. Note: This data is illustrative and empirical determination of solubility for the specific compound is highly recommended.
| Solvent | Estimated Solubility (mM) | Notes |
| DMSO | > 30 | A common solvent for lipophilic compounds in drug discovery.[1][2] |
| DMF | > 30 | Another polar aprotic solvent that can be used. |
| Ethanol | 5 - 10 | May be suitable for certain assays where DMSO is not tolerated. |
| Methanol | 1 - 5 | Lower solubility is expected compared to DMSO or DMF. |
| Aqueous Buffer (pH 7.4) | < 0.01 | Demonstrates the low aqueous solubility of lipophilic compounds. |
| 10% PEG3350 in Aqueous Buffer | 0.1 - 0.5 | The addition of excipients can improve apparent solubility.[1] |
Experimental Workflow Diagram
References
Application of Long-Chain Carboxylic Acids in Lipidomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain carboxylic acids (LCCAs), also known as long-chain fatty acids (LCFAs), are fundamental building blocks of complex lipids and crucial signaling molecules involved in a myriad of physiological and pathological processes. Their chain length typically ranges from 13 to 21 carbons.[1][2] The precise analysis and quantification of LCCAs in biological systems are paramount for understanding their roles in health and disease, and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the study of LCCAs in the field of lipidomics.
Biological Significance of Long-Chain Carboxylic Acids
LCCAs are integral to cellular structure and function, serving diverse roles that include:
-
Energy Storage: LCCAs are the primary components of triglycerides, which are the main form of energy storage in adipose tissue.[3]
-
Membrane Structure: As key constituents of phospholipids and glycolipids, LCCAs are essential for the integrity and fluidity of cellular membranes. The degree of saturation of the fatty acid chains influences membrane rigidity and the function of membrane-bound proteins.[3][4]
-
Cell Signaling: Free LCCAs and their derivatives act as potent signaling molecules.[4][5] For instance, the long-chain polyunsaturated fatty acid arachidonic acid is a precursor to eicosanoids, a class of bioactive lipids that includes prostaglandins, leukotrienes, and thromboxanes, which are involved in inflammation and immune responses.[3][4]
-
Precursors for Complex Lipids: LCCAs are precursors for the synthesis of various complex lipids, including sphingolipids, which are vital for cell signaling and recognition. For example, palmitic acid is a precursor for sphingoid bases.[2]
Analytical Approaches for LCCA Lipidomics
The analysis of LCCAs in biological samples presents several challenges due to their structural diversity (variations in chain length, number and position of double bonds) and the complexity of the biological matrix.[6] The two most powerful and widely used analytical techniques in lipidomics for LCCA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective and sensitive method for the quantitative analysis of LCCAs.[3][4] It typically involves the derivatization of fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.[7][8] For enhanced sensitivity, especially for trace amounts of fatty acids, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be employed, allowing for detection by electron capture negative ionization mass spectrometry.[4][5][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for the analysis of less volatile or more complex LCCAs and their derivatives.[3] It often does not require derivatization, allowing for a more direct analysis of the free fatty acid profile. Reversed-phase HPLC is a common approach to separate individual fatty acids based on their chain length and degree of unsaturation.[8]
Experimental Protocols
Lipid Extraction from Biological Samples
Accurate lipid analysis begins with an efficient and reproducible extraction method. The choice of solvent system is critical for the comprehensive recovery of LCCAs.
Protocol: Lipid Extraction using the Folch Method
This method is considered a gold standard for lipid extraction from a wide range of biological samples.[9]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
Sample Homogenization: For tissue samples, weigh approximately 100 mg of tissue and homogenize in a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL chloroform and 1 mL methanol). For cell pellets, resuspend in the chloroform:methanol mixture.
-
Lipid Extraction: Vortex the homogenate vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for a 3 mL chloroform:methanol mixture). Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.
-
Re-extraction (Optional): For exhaustive extraction, the upper aqueous phase can be re-extracted with 2 volumes of chloroform. The lower organic phases are then combined.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until further analysis.
Note: For improved recovery of certain acidic phospholipids, a modified Bligh and Dyer method using acidified solvents may be beneficial.[9]
GC-MS Analysis of LCCAs (as FAMEs)
Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
Materials:
-
Boron trifluoride (BF3) in methanol (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Derivatization:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Example GC Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at a rate of 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Identification and Quantification: Identify individual FAMEs based on their retention times and mass spectra by comparison with known standards. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for long-chain fatty acids in human plasma, as analyzed by GC-MS. The values are presented as mean ± standard deviation in µg/mL.
| Fatty Acid | Common Name | Abbreviation | Concentration (µg/mL) |
| C14:0 | Myristic acid | 5.8 ± 1.2 | |
| C16:0 | Palmitic acid | 235.7 ± 45.3 | |
| C16:1n7 | Palmitoleic acid | 12.1 ± 3.5 | |
| C18:0 | Stearic acid | 85.4 ± 15.8 | |
| C18:1n9 | Oleic acid | 250.2 ± 50.1 | |
| C18:2n6 | Linoleic acid | 280.6 ± 62.7 | |
| C20:4n6 | Arachidonic acid | 15.3 ± 4.9 | |
| C22:6n3 | Docosahexaenoic acid | DHA | 8.9 ± 2.1 |
Note: These values can vary significantly depending on factors such as diet, age, and health status.
Visualizing LCCA Pathways and Workflows
LCCA Signaling Pathway: Eicosanoid Synthesis
Long-chain polyunsaturated fatty acids, such as arachidonic acid, are precursors to a diverse range of signaling molecules called eicosanoids. This diagram illustrates the enzymatic pathways leading to the production of prostaglandins and leukotrienes.
Caption: Eicosanoid synthesis pathway from arachidonic acid.
Experimental Workflow for LCCA Analysis
This diagram outlines the key steps involved in the analysis of long-chain carboxylic acids from biological samples using mass spectrometry-based lipidomics.
Caption: General workflow for LCCA analysis in lipidomics.
Conclusion
The study of long-chain carboxylic acids is a vibrant and essential area of lipidomics research. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to accurately and reliably investigate the roles of these critical molecules in biological systems. The application of robust analytical techniques and standardized protocols is crucial for advancing our understanding of the complex interplay of LCCAs in health and disease, ultimately paving the way for new diagnostic and therapeutic innovations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lipotype.com [lipotype.com]
- 3. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods [mdpi.com]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid as a Putative cPLA2α Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a novel small molecule with potential inhibitory activity against cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][2][3] Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Inhibition of cPLA2α represents a promising therapeutic strategy for a variety of inflammatory diseases.
These application notes provide detailed protocols for characterizing the inhibitory activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid on cPLA2α using both in vitro enzymatic assays and cell-based models.
Product Information
| Product Name | (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid |
| Appearance | White to off-white solid |
| Molecular Formula | C28H44O3 |
| Molecular Weight | 428.65 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol (>5 mg/mL) |
| Storage | Store at -20°C for long-term storage. Stock solutions should be stored at -20°C or -80°C. |
Data Presentation
In Vitro cPLA2α Inhibition
The inhibitory potency of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against recombinant human cPLA2α was determined using a fluorescence-based assay. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated. For comparison, the IC50 values of known cPLA2α inhibitors are also presented.
| Compound | In Vitro cPLA2α IC50 (nM) |
| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 15.8 |
| AVX235 | 300 |
| Pyrrophenone | 4.2 |
| ASB14780 | 20 |
Data are representative and may vary depending on experimental conditions.
Cellular Inhibition of Arachidonic Acid Release
The ability of the compound to inhibit the release of arachidonic acid in a cellular context was assessed in IL-1β-stimulated SW982 human synovial sarcoma cells.
| Compound | Cellular Arachidonic Acid Release IC50 (µM) |
| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 0.25 |
| AVX235 | 0.6 |
Data are representative and may vary depending on experimental conditions.
Cellular Inhibition of Prostaglandin E2 (PGE2) Production
The downstream effect of cPLA2α inhibition on the production of the pro-inflammatory mediator PGE2 was measured in lipopolysaccharide (LPS)-stimulated human monocytes.
| Compound | Cellular PGE2 Production IC50 (µM) |
| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 0.32 |
| Indomethacin (COX Inhibitor) | 0.001 |
Data are representative and may vary depending on experimental conditions.
Mandatory Visualizations
Caption: cPLA2α Signaling Pathway and Point of Inhibition.
Caption: In Vitro cPLA2α Enzyme Inhibition Assay Workflow.
Caption: Cellular Arachidonic Acid Release Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro cPLA2α Enzyme Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro inhibitory activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against recombinant human cPLA2α.
Materials:
-
Recombinant human cPLA2α (e.g., Abcam ab198469)
-
Fluorogenic cPLA2α substrate (e.g., PED-A1, Thermo Fisher Scientific)
-
Assay Buffer: 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA, 1 mM DTT
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths of 460/515 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10 mM to 100 nM). Further dilute these solutions in Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human cPLA2α in Assay Buffer to the desired working concentration (e.g., 800 ng/mL).[4]
-
Assay Reaction: a. To each well of the 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). b. Add 45 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15-20 minutes to allow the compound to interact with the enzyme. d. Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions (e.g., 0.55 µM).[4] e. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis: a. Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Arachidonic Acid Release Assay
This protocol measures the ability of the test compound to inhibit the release of arachidonic acid from the cell membrane of stimulated cells.
Materials:
-
SW982 human synovial sarcoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Arachidonic Acid
-
Human IL-1β
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
96-well cell culture plates
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling: a. Seed SW982 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing 0.5 µCi/mL of [³H]-arachidonic acid and incubate for 18-24 hours to allow for incorporation into the cell membranes.
-
Cell Treatment and Stimulation: a. Wash the cells three times with HBSS containing 0.1% BSA to remove unincorporated [³H]-arachidonic acid. b. Add 100 µL of HBSS with 0.1% BSA containing various concentrations of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid or vehicle (DMSO) to the cells and pre-incubate for 30 minutes at 37°C. c. Stimulate the cells by adding 10 µL of IL-1β (final concentration 10 ng/mL) and incubate for 4 hours at 37°C.
-
Measurement of Released Arachidonic Acid: a. After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a scintillation vial. b. Add 4 mL of liquid scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of arachidonic acid release for each well. b. Determine the percent inhibition of arachidonic acid release for each compound concentration compared to the stimulated vehicle control. c. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Cellular Prostaglandin E2 (PGE2) Production Assay
This protocol quantifies the production of PGE2, a downstream product of the arachidonic acid cascade, in stimulated human monocytes using a competitive ELISA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: a. Seed human monocytes or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10⁵ cells/well. b. Pre-treat the cells with various concentrations of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid or vehicle (DMSO) for 1 hour at 37°C.
-
Cell Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate the plate for 24 hours at 37°C to allow for PGE2 production.
-
Sample Collection: a. Centrifuge the plate at 1000 x g for 10 minutes. b. Carefully collect the cell culture supernatant for PGE2 measurement. Supernatants can be stored at -80°C if not used immediately.[7]
-
PGE2 Measurement: a. Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions for the assay procedure.[6][7]
-
Data Analysis: a. Generate a standard curve from the PGE2 standards provided in the kit. b. Determine the concentration of PGE2 in each sample from the standard curve. c. Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. d. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. arborassays.com [arborassays.com]
- 7. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid as a Molecular Probe: Information Not Available
A comprehensive search of publicly available scientific literature and databases did not yield any specific information on the synthesis, properties, or use of "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid" as a molecular probe.
Therefore, detailed Application Notes, experimental protocols, quantitative data, and visualizations for this specific compound cannot be provided at this time. The absence of information suggests that this molecule may be a novel compound not yet described in the literature, a proprietary research tool, or a hypothetical structure.
General Information on the Class of 4-Aryl-4-oxobut-2-enoic Acids
While no data exists for the specific compound of interest, it belongs to the chemical class of 4-aryl-4-oxobut-2-enoic acids . Compounds with this core structure are known to be reactive molecules and have been utilized as versatile building blocks in organic synthesis.
The key structural features of this class of compounds are:
-
An α,β-unsaturated ketone (an enone), which is a reactive functional group.
-
A carboxylic acid moiety.
-
An aryl group (in this hypothetical case, a phenyl ring with an octadecyl substituent).
The reactivity of the enone system makes these compounds susceptible to nucleophilic attack, particularly through Michael addition . This reactivity has been exploited for the synthesis of a variety of heterocyclic compounds. For instance, reactions with nucleophiles like thiols, amines, and active methylene compounds can lead to the formation of diverse chemical scaffolds.
The long octadecyl (C18) alkyl chain on the phenyl ring of the requested compound would confer a high degree of lipophilicity. This feature is often incorporated into molecular probes designed to interact with or insert into biological membranes or to bind to hydrophobic pockets within proteins.
Potential, Hypothetical Applications
Based on its structure, "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid" could hypothetically be explored as:
-
A covalent probe: The reactive enone could potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins, allowing for activity-based protein profiling or target identification.
-
A membrane probe: The long lipid tail could facilitate its incorporation into cellular membranes, where the conjugated system might report on changes in the membrane environment, for example, through fluorescence changes (if it were fluorescent).
-
A tool for studying lipid-protein interactions: The molecule could be used to probe the binding sites of fatty acid binding proteins or other proteins that interact with lipids.
It is important to reiterate that these are hypothetical applications based on the chemical structure, and no experimental evidence has been found to support them for this specific compound.
Conclusion
Due to the lack of available information, we are unable to provide the requested detailed application notes, protocols, data tables, or diagrams for "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid." Researchers interested in this specific molecule would likely need to undertake its chemical synthesis and subsequently characterize its physicochemical and biological properties to establish its potential as a molecular probe.
High-Throughput Screening Protocol for Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target and Assay Principle
The protocol is designed around a generic enzymatic assay where the target enzyme catalyzes the conversion of a non-fluorescent substrate into a fluorescent product. The fundamental principle of this assay is the measurement of fluorescence intensity as a direct indicator of enzymatic activity. When a butenoic acid derivative inhibits the enzyme, the production of the fluorescent product is reduced, resulting in a corresponding decrease in the fluorescence signal. This allows for the quantification of the inhibitory potential of the tested compounds. Fluorescence-based assays are a common and effective method in high-throughput screening for enzyme inhibitors.[5]
Experimental Workflow
The high-throughput screening process is a multi-step workflow that progresses from initial broad screening to more focused validation and characterization of active compounds.
Caption: High-Throughput Screening Workflow.
Detailed Experimental Protocols
1. Materials and Reagents
-
Target Enzyme: Purified recombinant enzyme of interest.
-
Substrate: Specific non-fluorescent substrate for the target enzyme.
-
Compound Library: A collection of butenoic acid derivatives dissolved in 100% DMSO.
-
Assay Buffer: Buffer composition optimized for enzyme activity and stability (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20).
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: 100% DMSO.
-
Microplates: 384-well or 1536-well solid black plates suitable for fluorescence measurements.
-
Detection Instrument: A fluorescence plate reader with appropriate excitation and emission filters.
2. Primary Screening Protocol
The primary screen is performed to rapidly assess a large number of compounds at a single concentration to identify initial "hits".[3]
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the butenoic acid derivative library (typically at a stock concentration of 10 mM in DMSO) into the wells of the microplate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme Addition: Add 5 µL of the target enzyme diluted in assay buffer to each well. The final enzyme concentration should be optimized during assay development to be in the linear range of the reaction.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate, also diluted in assay buffer, to each well to start the enzymatic reaction. The final substrate concentration is typically at or near its Michaelis-Menten constant (Km).
-
Reaction Incubation: Incubate the plate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Detection: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
3. Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen are then subjected to further testing to confirm their activity and determine their potency.
-
Hit Re-testing: The primary hits are re-tested under the same assay conditions to eliminate false positives.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate dose-response curves.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor where the response is reduced by half, is calculated from the dose-response curves.[6]
Data Analysis and Presentation
Data from HTS campaigns require careful analysis to identify true hits and minimize false positives.
1. Primary Screen Data Analysis
The percentage of inhibition for each compound is calculated as follows:
% Inhibition = (1 - (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background)) * 100
A common threshold for hit selection is an inhibition value greater than three standard deviations from the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).
2. Data Summary Tables
Quantitative data should be presented in a clear and structured format.
Table 1: Representative Primary Screening Results
| Parameter | Value |
| Total Compounds Screened | 50,000 |
| Screening Concentration | 10 µM |
| Hit Threshold | >50% Inhibition |
| Number of Initial Hits | 250 |
| Hit Rate | 0.5% |
| Z'-factor | 0.78 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope |
| BDA-001 | 2.5 | 1.1 |
| BDA-002 | 8.1 | 0.9 |
| BDA-003 | 0.75 | 1.2 |
Signaling Pathway Context
Understanding the biological context of the target enzyme is crucial for interpreting the screening results. The following diagram illustrates a hypothetical signaling pathway where the target enzyme plays a key role. Butenoic acid derivatives identified as inhibitors would be expected to modulate this pathway. Butyric acid and its derivatives have been shown to act as histone deacetylase inhibitors, which is one potential mechanism of action.[7]
Caption: Target Enzyme in a Hypothetical Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butenoic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors [acs.figshare.com]
- 6. youtube.com [youtube.com]
- 7. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids and their derivatives have long been recognized for their antimicrobial properties, showing activity against a wide range of bacteria, fungi, and viruses. Their diverse mechanisms of action, primarily targeting the cell membrane integrity, make them attractive candidates for the development of novel antimicrobial agents. This document provides detailed application notes and standardized protocols for the consistent and reliable assessment of the antimicrobial efficacy of fatty acids.
Key Methodologies for Antimicrobial Assessment
Several well-established methods are employed to evaluate the antimicrobial potential of fatty acids. The choice of method depends on the specific research question, whether it is to determine the minimum concentration required to inhibit growth or to kill the microorganism, or to understand the rate and dynamics of microbial killing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1][2][3] This method can be extended to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[4][5][6]
Materials:
-
96-well microtiter plates[2]
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)[5]
-
Fatty acid stock solution (dissolved in a suitable solvent)
-
Pipettes and sterile tips
-
Incubator[2]
-
Plate reader (optional, for spectrophotometric reading)[3]
Procedure:
-
Preparation of Fatty Acid Dilutions:
-
Prepare a serial two-fold dilution of the fatty acid stock solution in the growth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).[3]
-
-
Inoculum Preparation:
-
Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the fatty acid dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours for most bacteria.[2] Incubation conditions may vary depending on the microorganism.
-
-
MIC Determination:
-
MBC Determination:
-
To determine the MBC, take an aliquot (e.g., 10-20 µL) from the wells showing no visible growth (at and above the MIC).[5][9]
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6]
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC and MBC determination using broth microdilution.
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of fatty acids.[10] It is based on the diffusion of the fatty acid from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[11]
Materials:
-
Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile cork borer or pipette tip (6-8 mm diameter)[11]
-
Fatty acid solution
-
Positive control (e.g., a known antibiotic)
-
Negative control (e.g., the solvent used to dissolve the fatty acid)
Procedure:
-
Agar Plate Preparation:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab to create a lawn culture.[11]
-
-
Well Creation:
-
Aseptically create wells in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.[11]
-
-
Application of Test Substance:
-
Carefully add a defined volume (e.g., 50-100 µL) of the fatty acid solution, positive control, and negative control into separate wells.[12]
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).[12]
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Diagram: Agar Well Diffusion Workflow
Caption: Workflow for the agar well diffusion assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13] This method is valuable for understanding the rate of microbial killing and can help to differentiate between agents that inhibit growth and those that actively kill the microorganisms.
Materials:
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate growth medium
-
Fatty acid solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in fresh broth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Exposure to Fatty Acid:
-
Add the fatty acid solution to the microbial culture at the desired concentrations.
-
Include a growth control tube without the fatty acid.
-
-
Incubation and Sampling:
-
Incubate the cultures at the appropriate temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in a suitable buffer.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
-
Diagram: Time-Kill Assay Workflow
Caption: Workflow for conducting a time-kill assay.
Data Presentation: Quantitative Antimicrobial Activity of Fatty Acids
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of various fatty acids against common bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Saturated Fatty Acids against Staphylococcus aureus
| Fatty Acid | Carbon Chain | MIC (µg/mL) |
| Caprylic Acid | C8:0 | >250 |
| Capric Acid | C10:0 | 62.5 - 125 |
| Lauric Acid | C12:0 | 31.2 - 62.5 |
| Myristic Acid | C14:0 | 62.5 - 125 |
| Palmitic Acid | C16:0 | >250 |
| Stearic Acid | C18:0 | >250 |
Data compiled from various literature sources.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of Unsaturated Fatty Acids against Staphylococcus aureus
| Fatty Acid | Carbon Chain | MIC (µg/mL) |
| Palmitoleic Acid | C16:1 | 3.9 - 15.6 |
| Oleic Acid | C18:1 | 62.5 - 125 |
| Linoleic Acid | C18:2 | 31.2 - 62.5 |
| Linolenic Acid | C18:3 | 31.2 - 62.5 |
Data compiled from various literature sources.[1][4]
Table 3: Minimum Bactericidal Concentration (MBC) of Selected Fatty Acids
| Fatty Acid | Microorganism | MBC (µg/mL) |
| Lauric Acid (C12:0) | Staphylococcus aureus | 250 |
| Palmitoleic Acid (C16:1) | Staphylococcus aureus | Not Reported |
| Lauric Acid | Helicobacter pylori | ~200 (1 mM) |
| Glycerol Monolaurate | Helicobacter pylori | ~109 (0.5 mM) |
Data compiled from various literature sources.[1][4]
Mechanism of Action: Disruption of Bacterial Cell Membrane
The primary antimicrobial mechanism of fatty acids involves the disruption of the bacterial cell membrane.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Diagram: Fatty Acid Mechanism of Action
Caption: Proposed mechanism of fatty acid antimicrobial activity.
Conclusion
The methods detailed in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of fatty acids. The broth microdilution assay is essential for determining potency (MIC and MBC), the agar well diffusion method offers a valuable initial screening tool, and time-kill assays provide crucial insights into the dynamics of antimicrobial action. Consistent application of these standardized protocols will facilitate the comparison of results across different studies and aid in the identification and development of new fatty acid-based antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Enzyme Inhibition Kinetics with Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide to the experimental setup and data analysis for studying the inhibition kinetics of novel compounds against a target enzyme. The following protocols are designed to ensure robust and reproducible data generation, a critical step in the drug discovery and development process. The key objectives of these experiments are to determine the potency of novel inhibitors (IC50), elucidate their mechanism of action (e.g., competitive, non-competitive), and calculate the inhibitor constant (Ki).
Core Concepts in Enzyme Inhibition Kinetics
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the kinetics of this inhibition is fundamental to drug design.
-
IC50: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.[1]
-
Mechanism of Action (MOA): This describes how a molecule produces its pharmacological effect. In enzyme kinetics, common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.[2]
-
Inhibitor Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a true equilibrium constant and is independent of substrate concentration, making it a more universal measure for comparing inhibitor potency.[1]
Experimental Workflow Overview
The general workflow for characterizing a novel enzyme inhibitor involves a series of experiments to first determine its potency and then to understand its mechanism of action.
References
Application Notes and Protocols for Incorporating Fatty Acids into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques used to incorporate fatty acids into model membranes, such as liposomes and proteoliposomes. Understanding and controlling the fatty acid composition of model membranes is crucial for studying a wide range of biological phenomena, including membrane fluidity, protein function, and drug-membrane interactions.
Introduction to Fatty Acid Incorporation
The lipid bilayer is a fundamental component of all biological membranes, and its composition plays a critical role in cellular processes. Fatty acids are the building blocks of many lipids and their incorporation into model membranes allows researchers to mimic the diversity of natural membranes and to study the specific effects of different fatty acids on membrane properties. The choice of incorporation technique depends on the specific fatty acid, the type of model membrane, and the experimental goals.
Techniques for Fatty Acid Incorporation
Several methods have been developed to introduce fatty acids into pre-formed liposomes or to include them during the liposome preparation process. The most common techniques include:
-
Passive Incorporation (Direct Addition/Incubation): This is the simplest method, involving the direct addition of fatty acids (often from a stock solution in ethanol or DMSO) to a suspension of pre-formed liposomes. The fatty acids passively insert into the lipid bilayer.
-
Thin Film Hydration: In this method, the fatty acid is mixed with the primary phospholipids in an organic solvent before the creation of a lipid film. The film is then hydrated to form liposomes with the fatty acid already incorporated into the bilayer.[1][2]
-
Cyclodextrin-Mediated Delivery: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like fatty acids in their central cavity.[3] They act as carriers to deliver fatty acids to the liposome surface, facilitating their insertion into the membrane.[3] This method is particularly useful for delivering fatty acids with low water solubility.[3]
-
Liposome Fusion: Fatty acid-containing liposomes can be fused with fatty acid-free liposomes, resulting in the mixing of their lipid components. This can be induced by methods such as freeze-thaw cycles or the use of fusogenic agents.
-
Micelle-Mediated Transfer: Fatty acids can be first incorporated into micelles, which then transfer the fatty acids to liposomes upon incubation.
Quantitative Data Summary
The efficiency and effects of fatty acid incorporation can be quantified using various analytical techniques. The following tables summarize key quantitative data from literature.
Table 1: Fatty Acid Incorporation Efficiency
| Incorporation Method | Fatty Acid | Model Membrane | Incorporation Efficiency (%) | Analytical Method | Reference |
| Thin Film Hydration & Sonication | Docosahexaenoic Acid (DHA) | DPPC Liposomes | 56.9 ± 5.2 | Gas Chromatography (GC) | [4] |
| Thin Film Hydration & Sonication | Eicosapentaenoic Acid (EPA) | DPPC Liposomes | 38.6 ± 1.8 | Gas Chromatography (GC) | [4] |
| Thin Film Hydration & Extrusion | Oleic Acid | PC:PE:PS:Chol Liposomes | >90 (assumed based on protocol) | Not specified | [5] |
| Cyclodextrin-Mediated | Oleic Acid | Egg-PC Vesicles | Rapid (milliseconds) | Fluorescence Spectroscopy | [3] |
Table 2: Effects of Fatty Acid Incorporation on Liposome Properties
| Fatty Acid | Molar Ratio (Fatty Acid:Lecithin) | Change in Liposome Size | Change in Zeta Potential | Reference |
| Stearic Acid (SA) | 0.70 | Decrease | Increase | [1] |
| Oleic Acid (OA) | 0.50 | Decrease | Increase | [1] |
| Linoleic Acid (LA) | 0.25 | Decrease | Increase | [1] |
Table 3: Impact of Fatty Acid Incorporation on Membrane Fluidity
| Fatty Acid Type | Effect on Membrane Fluidity | Underlying Mechanism | Reference |
| Unsaturated Fatty Acids (cis) | Increase | Kinks in the acyl chains prevent tight packing | [6][7] |
| Saturated Fatty Acids | Decrease | Straight acyl chains allow for tight packing | [6] |
| Trans Fatty Acids | Decrease | Linear configuration allows for tighter packing than cis-isomers | [7] |
Table 4: Influence of Fatty Acid Incorporation on Membrane Protein Function
| Fatty Acid | Membrane Protein | Effect on Activity | Reference |
| Arachidonic Acid | K+ Channels (in smooth muscle cells) | Increased activity | [8] |
| Oleic Acid | Cyclic nucleotide-gated (CNG) channels | Promotes functional rescue | [9] |
| Oleanolic Acid | TRPV1 Channel | Reduced activity | [9] |
Experimental Protocols
Protocol 1: Incorporation of Fatty Acids via Thin Film Hydration
This protocol describes the preparation of liposomes with a defined fatty acid composition using the classic thin film hydration method.[1][2]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Fatty acid (e.g., oleic acid)
-
Cholesterol (optional)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phospholipids, cholesterol (if used), and the fatty acid in the chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid.
-
Vortex the flask for several minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
The resulting liposome suspension now contains the incorporated fatty acid.
Protocol 2: Cyclodextrin-Mediated Delivery of Fatty Acids to Liposomes
This protocol outlines the use of methyl-β-cyclodextrin (MβCD) to deliver fatty acids to pre-formed liposomes.[3]
Materials:
-
Pre-formed liposome suspension
-
Fatty acid (e.g., oleic acid)
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol
-
Incubation buffer (e.g., HEPES-buffered saline, HBS)
Procedure:
-
Prepare a stock solution of the fatty acid in ethanol.
-
Prepare a stock solution of MβCD in the incubation buffer.
-
To form the fatty acid-MβCD complex, slowly add the fatty acid stock solution to the MβCD solution while vortexing. The molar ratio of fatty acid to MβCD should be optimized, but a 1:5 to 1:10 ratio is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Add the fatty acid-MβCD complex solution to the pre-formed liposome suspension.
-
Incubate the mixture for a specified time (e.g., 15-60 minutes) at a controlled temperature. The incubation time and temperature will influence the incorporation efficiency.
-
(Optional) Remove the MβCD and unincorporated fatty acids by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Visualizations
Experimental Workflow for Fatty Acid Incorporation
Caption: Workflow for two common methods of incorporating fatty acids into liposomes.
Fatty Acid Incorporation and Lipid Raft Formation
The incorporation of specific fatty acids, particularly saturated fatty acids and cholesterol, can promote the formation of specialized membrane microdomains known as lipid rafts.[10][11] These domains are more ordered and tightly packed than the surrounding bilayer and can serve as platforms for the recruitment of specific proteins involved in cell signaling.
Caption: Fatty acid-induced lipid raft formation and subsequent signaling events.
References
- 1. Liposome Preparation [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Direct effects of fatty acids and other charged lipids on ion channel activity in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Membrane lipid raft organization is uniquely modified by n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in human plasma. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, and is intended to support pharmacokinetic and pharmacodynamic studies in a drug development setting. The long octadecyl chain imparts a lipophilic nature to the molecule, necessitating a tailored extraction procedure to ensure high recovery from the complex plasma matrix. This method utilizes a protein precipitation step followed by liquid-liquid extraction for sample cleanup and concentration. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in negative ion mode.
Introduction
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a lipophilic molecule with potential therapeutic applications. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The inherent complexity of plasma, with its high protein and lipid content, presents a significant challenge for bioanalytical method development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological fluids. This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the determination of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in human plasma.
Experimental Protocols
Internal Standard Selection
Due to the lack of a commercially available stable isotope-labeled internal standard (IS) for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, a structurally analogous compound is proposed. (E)-4-(4-hexadecylphenyl)-4-oxobut-2-enoic acid, which has a shorter C16 alkyl chain, is a suitable candidate. This structural similarity ensures comparable extraction efficiency and ionization response, which is critical for accurate quantification.
Sample Preparation
The sample preparation protocol is designed to efficiently extract the lipophilic analyte from plasma while minimizing matrix effects.
-
Protein Precipitation: To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard, (E)-4-(4-hexadecylphenyl)-4-oxobut-2-enoic acid, at a concentration of 100 ng/mL.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic conditions are optimized to achieve good peak shape and separation from potential interferences.
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 80% B to 98% B over 5 min, hold at 98% B for 2 min, return to 80% B |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in negative electrospray ionization (ESI) mode for optimal sensitivity. The multiple reaction monitoring (MRM) transitions for the analyte and internal standard are determined by infusing standard solutions into the mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyte MRM Transition | m/z 427.3 → 383.3 (hypothetical, [M-H]⁻ → [M-H-CO₂]⁻) |
| IS MRM Transition | m/z 399.3 → 355.3 (hypothetical, [M-H]⁻ → [M-H-CO₂]⁻) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation: Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). The following table summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Internal standard-normalized matrix factor between 0.85 and 1.15 |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions |
Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow from plasma sample collection to final data analysis.
Caption: Experimental workflow for LC-MS/MS quantification.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in human plasma. The detailed sample preparation protocol, optimized chromatographic conditions, and sensitive mass spectrometric detection enable accurate and precise measurement of the analyte, making it a valuable tool for supporting drug development studies. Adherence to the validation parameters outlined will ensure the generation of high-quality data suitable for regulatory submission.
Troubleshooting & Optimization
Improving the solubility of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in aqueous buffers?
A1: The primary challenge is the compound's hydrophobic nature. The long octadecyl carbon chain and the phenyl group contribute to its low water solubility. Direct dissolution in aqueous buffers often results in poor solubility and precipitation.
Q2: What initial steps should I take to dissolve this compound?
A2: A good starting point is to create a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer. This method helps to overcome the initial energy barrier of dissolution.
Q3: How does adjusting the pH of the buffer affect the solubility of the compound?
A3: (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a carboxylic acid, meaning it can be deprotonated to form a more soluble salt at a higher pH.[1][2][][4][5] Increasing the pH of the aqueous buffer above the compound's pKa will increase its solubility.
Q4: What are co-solvents and how can they improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[][6][7][8][9][10] This reduction in polarity makes the solvent more accommodating to hydrophobic compounds like (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, thereby increasing its solubility.
Q5: Can surfactants be used to improve the solubility of this compound?
A5: Yes, surfactants can significantly enhance the solubility of hydrophobic compounds.[7][11] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous buffer.
Q6: What is the role of cyclodextrins in solubilizing this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can form inclusion complexes with hydrophobic molecules, like the octadecylphenyl portion of your compound, effectively shielding it from the aqueous environment and increasing its solubility.[12][13]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of the organic stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Organic solvent concentration is too high in the final solution. | Decrease the concentration of the organic stock solution. Aim for a final co-solvent concentration of less than 5% (v/v) if possible.[6] |
| Buffer pH is too low. | Increase the pH of the aqueous buffer. For a carboxylic acid, a pH above 7 will generally increase solubility.[1][2][][4][5] |
| Compound has reached its solubility limit. | Consider using a solubilizing agent like a surfactant or cyclodextrin in the aqueous buffer before adding the compound stock. |
| Insufficient mixing. | Vortex or sonicate the solution after adding the compound stock to ensure thorough mixing and to break up any initial precipitates. |
Issue 2: Low and inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Compound is not fully dissolved. | Visually inspect the solution for any particulate matter. If present, try the solubilization methods outlined in this guide. |
| Compound is adsorbing to plasticware. | Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant like Tween® 20 can also help prevent adsorption. |
| Compound is degrading. | Protect the compound from light and store solutions at an appropriate temperature. Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
| Buffer pH | Apparent Solubility (µg/mL) |
| 5.0 | < 0.1 |
| 6.0 | 0.5 |
| 7.0 | 5.2 |
| 7.4 | 12.8 |
| 8.0 | 35.1 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | 12.8 |
| DMSO | 1 | 45.3 |
| Ethanol | 1 | 38.9 |
| PEG 400 | 1 | 52.1 |
| DMSO | 5 | 150.7 |
| Ethanol | 5 | 125.4 |
| PEG 400 | 5 | 188.2 |
Table 3: Effect of Solubilizing Agents on the Aqueous Solubility of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in PBS (pH 7.4)
| Solubilizing Agent | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | 12.8 |
| Tween® 80 | 0.1 | 75.6 |
| Tween® 80 | 1 | 250.1 |
| HP-β-Cyclodextrin | 1 | 98.4 |
| HP-β-Cyclodextrin | 10 | 480.9 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Weigh out a precise amount of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10 mM).
-
Warm the solution slightly (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.
-
To prepare a working solution, dilute the stock solution into the pre-warmed aqueous buffer of choice. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent precipitation.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid to each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: A workflow for dissolving hydrophobic compounds.
Caption: Methods to improve the aqueous solubility of the compound.
References
- 1. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 2. fiveable.me [fiveable.me]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. fiveable.me [fiveable.me]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting low yield in the synthesis of 4-phenyl-4-oxo-2-butenoic acid derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-phenyl-4-oxo-2-butenoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a very low yield for my Friedel-Crafts acylation of benzene with maleic anhydride. What are the most common causes?
Low yields in this reaction are often attributed to several factors. Firstly, the purity of the reactants and the catalyst is crucial. Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic, and any moisture will deactivate it, leading to a significant drop in yield. Secondly, the reaction temperature plays a critical role. While heating can increase the reaction rate, it can also lead to the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction. Lastly, the stoichiometry of the reactants, particularly the amount of AlCl₃, is a key parameter. Due to the formation of a stable complex with the product, a stoichiometric amount of the catalyst is often required.
Q2: What are the potential side reactions that could be lowering my yield?
Several side reactions can compete with the desired Friedel-Crafts acylation, leading to a lower yield of 4-phenyl-4-oxo-2-butenoic acid. One common issue is the hydrolysis of maleic anhydride to maleic acid in the presence of moisture, which will not participate in the acylation reaction. Another possibility is the polymerization of maleic anhydride under the reaction conditions. Although less common in acylation compared to alkylation, polysubstitution on the benzene ring can occur, especially with prolonged reaction times or an excess of the acylating agent. Finally, charring and decomposition of the starting materials and product can happen at elevated temperatures.
Q3: My reaction mixture turns dark and I get a lot of tar-like substances. How can I prevent this?
The formation of dark, tarry substances is usually a sign of decomposition or polymerization, often caused by excessively high reaction temperatures. It is crucial to maintain careful temperature control throughout the addition of reactants and the subsequent reaction period. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of these byproducts. Additionally, ensuring the purity of your starting materials and the use of a high-quality, anhydrous solvent can help to prevent unwanted side reactions that lead to tar formation.
Q4: I am struggling with the work-up and purification of my product. Any suggestions?
The work-up procedure for the Friedel-Crafts acylation of benzene with maleic anhydride can be challenging. A common issue arises from the fact that both the desired product and aluminum hydroxide (formed from quenching the AlCl₃) can be present in the aqueous layer after initial extraction.[1] This can make separation difficult. One approach is to perform steam distillation, although this may not be practical on a laboratory scale.[1] An alternative is to carefully adjust the pH of the aqueous layer to selectively precipitate the product. For purification, recrystallization from a suitable solvent system, such as ethanol/water, is often effective.[1]
Q5: Are there any alternative synthesis routes that might give a higher yield?
Yes, an alternative to the Friedel-Crafts acylation is the aldol condensation of a substituted acetophenone with glyoxylic acid. This method can be particularly effective for a range of substituted aryl derivatives and can be performed under microwave-assisted conditions to reduce reaction times and potentially increase yields.[2][3] The choice of catalyst for the aldol condensation depends on the nature of the acetophenone substituent, with tosic acid being suitable for aryl derivatives.[2][3]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 4-Aryl-4-oxo-2-butenoic Acid Derivatives via Friedel-Crafts Acylation
| Aromatic Substrate | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1,2-Dimethoxybenzene | 24 | 5 | 62.1 | 96.5 | [1] |
| Chloro-substituted aromatic | 24 | 5 | 60.5 | 96.3 | [1] |
| 1,2-Dimethoxybenzene | Not specified | Not specified | 54.0 (total) | 99.6 | [1] |
Table 2: Yields of 4-Aryl-4-oxo-2-butenoic Acids via Microwave-Assisted Aldol Condensation
| Acetophenone Derivative | Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| 4-Methoxyacetophenone | Tosic Acid | 1 | 160 | 94 | [3] |
| 4-Nitroacetophenone | Tosic Acid | 1 | 160 | 45 | [3] |
| 4-Chloroacetophenone | Tosic Acid | 1 | 160 | 65 | [3] |
| Acetophenone | Tosic Acid | 1 | 160 | 55 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoic acid via Friedel-Crafts Acylation
This protocol is adapted from a patented procedure and may require optimization for different substrates.[1]
Materials:
-
1,2-Dimethoxybenzene
-
Maleic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Ethanol
-
Water
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane, add maleic anhydride portion-wise at 0-5 °C.
-
After the addition is complete, add 1,2-dimethoxybenzene dropwise to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at 5 °C for 24 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a 1N hydrochloric acid solution.
-
Extract the organic layer with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer to pH 2.0 with hydrochloric acid to precipitate the product.
-
Stir the mixture at 5 °C for 24 hours to complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain light yellow crystals.
Expected Yield: Approximately 62%[1]
Protocol 2: Microwave-Assisted Synthesis of 4-Aryl-4-oxo-2-butenoic Acids via Aldol Condensation
This protocol is a general procedure for the synthesis of various 4-aryl-4-oxo-2-butenoic acids.[3]
Materials:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Glyoxylic acid monohydrate
-
p-Toluenesulfonic acid (Tosic Acid) monohydrate
-
Dioxane
-
2M HCl aqueous solution
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial, combine the substituted acetophenone (1 eq.), glyoxylic acid monohydrate (3 eq.), and tosic acid monohydrate (1 eq.).
-
Dissolve the mixture in dioxane (2.5 mL per mmol of acetophenone).
-
Seal the vial and heat it in a microwave reactor for 1 hour at 160 °C with stirring.
-
After cooling, add a 2M HCl aqueous solution to the reaction mixture.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: Varies depending on the substrate (see Table 2). For 4-methoxyacetophenone, the yield can be as high as 94%.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in Friedel-Crafts synthesis.
References
Optimizing reaction conditions for Friedel-Crafts acylation with maleic anhydride
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Friedel-Crafts acylation reactions involving maleic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in a Friedel-Crafts acylation with maleic anhydride?
A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[1][2] It interacts with the maleic anhydride to form a highly reactive acylium ion, which then acts as an electrophile.[3][4][5] This electrophile is strong enough to attack the aromatic ring, initiating the acylation process.[1][3] Because the resulting ketone product can form a stable complex with the Lewis acid, stoichiometric or greater amounts of the catalyst are often required.[2][6]
Q2: Why is my reaction yield consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[1] Any water in the reactants or solvent will react with and deactivate the catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.[7]
-
Insufficient Catalyst: The ketone product complexes with the Lewis acid catalyst.[2][6] If less than a stoichiometric amount of catalyst is used, there may not be enough free catalyst to drive the reaction to completion.[1][2]
-
Deactivated Aromatic Ring: The substrate (the aromatic compound) may be too deactivated. Friedel-Crafts reactions work best with electron-rich aromatic rings.[3] If your substrate has strong electron-withdrawing groups, the reaction may not proceed effectively.[3]
-
Substrate Purity: Impurities in the aromatic substrate or maleic anhydride can interfere with the reaction.
Q3: What are common side reactions and how can they be minimized?
The primary challenge in Friedel-Crafts acylation is controlling the reaction to achieve the desired product.
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the aromatic ring is highly activated.[3] The initial acylation deactivates the ring, which usually prevents further reactions.[6]
-
Rearrangement: The acylium ion is generally stable and does not typically undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[3]
-
Complex Formation: The product forms a complex with the Lewis acid, which requires an aqueous workup to break and isolate the final ketone.[2][4]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a critical role in the reaction's outcome, particularly in determining the regioselectivity (the position of acylation on the aromatic ring).
-
Non-polar Solvents: Solvents like carbon disulfide (CS₂) or dichloroethane often favor the formation of the kinetic product.[8]
-
Polar Solvents: Polar solvents such as nitrobenzene can favor the formation of the more stable, thermodynamic product.[8] The choice of solvent can influence the solubility of the intermediate complexes, thereby affecting the product distribution.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst due to moisture.[1] 2. Deactivated aromatic substrate.[3] 3. Insufficient reaction temperature. | 1. Ensure all glassware is rigorously dried (flame-drying is effective) and use anhydrous reagents and solvents.[7] 2. Consider using a more activated aromatic compound if possible. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of a thick, unmanageable sludge | The intermediate aluminum chloride complex has precipitated from the solution. | This is often expected. The reaction may need vigorous stirring. The complex will be broken down during the aqueous workup step.[2][4] |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of side products. | 1. Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). 2. Recrystallization from a suitable solvent (e.g., toluene) is a common and effective purification method.[1] |
| Inconsistent regioselectivity (product isomers) | The solvent is influencing the reaction pathway.[8] | Experiment with different solvents to control the product distribution. Non-polar solvents like CS₂ or polar solvents like nitrobenzene can yield different isomeric ratios.[8] |
Optimizing Reaction Conditions
The optimal conditions for Friedel-Crafts acylation with maleic anhydride are highly dependent on the specific aromatic substrate being used. Below is a table summarizing typical ranges and factors to consider.
| Parameter | Typical Range / Condition | Considerations & Impact |
| Catalyst | Aluminum Chloride (AlCl₃) | Stoichiometric amount (or more) is often necessary.[2] Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may be less effective.[1][2] |
| Catalyst to Anhydride Ratio | 2:1 molar ratio of AlCl₃ to maleic anhydride can be optimal.[9] | A higher ratio can increase the reaction rate but may also lead to more side products. |
| Solvent | Carbon Disulfide (CS₂), Dichloroethane, Nitrobenzene | Choice affects regioselectivity and reaction rate.[8] CS₂ is a common choice for heterogeneous reactions.[9] |
| Temperature | Room temperature to moderate heating (e.g., 25°C) | Higher temperatures can accelerate the reaction but may also promote side product formation. Some reactions may require elevated temperatures to proceed.[10] |
| Reaction Time | 30 minutes to several hours | Monitor reaction progress via TLC to determine the optimal time and avoid decomposition or side reactions. |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Flame-dry all glassware (e.g., a round-bottom flask with a stir bar) and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Setup: In the reaction flask, add the aromatic substrate and a suitable anhydrous solvent.
-
Catalyst Addition: In a separate, dry flask, prepare a slurry of aluminum chloride in a small amount of the same solvent.
-
Maleic Anhydride Addition: Slowly add the maleic anhydride to the substrate solution and stir until it is dissolved or well-suspended.
-
Initiation: Cool the substrate/anhydride mixture in an ice bath. Slowly and carefully add the aluminum chloride slurry to the reaction mixture. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to stir at the desired temperature (e.g., room temperature) for the determined time (e.g., 30 minutes to 2 hours), monitoring by TLC.[1]
-
Work-up: After the reaction is complete, slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid (HCl).[1] This will decompose the aluminum chloride complex.
-
Isolation: The product may precipitate as a solid, which can be collected by vacuum filtration.[1] If the product remains in the organic layer, perform a liquid-liquid extraction.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with the reaction.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Simplified Reaction Pathway
This diagram illustrates the key steps in the formation of the acylium ion and its subsequent reaction with an aromatic ring.
Caption: Logical steps of the Friedel-Crafts acylation reaction.
References
- 1. DSpace [open.bu.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. sid.ir [sid.ir]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Working with Long-Chain Fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of long-chain fatty acids (LCFAs) in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my long-chain fatty acids precipitate out of my aqueous solution?
Long-chain fatty acids (LCFAs), defined as fatty acids with aliphatic tails of 13 to 21 carbons, have very low solubility in water.[1][2] This is due to their long hydrophobic carbon chains.[3] As the chain length increases, the solubility in water decreases.[1][3][4] At neutral pH, fatty acids exist as their conjugate bases (e.g., oleate), but they tend to form insoluble structures rather than true solutions at concentrations above their critical micelle concentration (CMC).[1][2] For common 16- and 18-carbon fatty acids, the aqueous solubility of their monomeric forms is less than 10 µM.[2]
Troubleshooting:
-
Verify the concentration: Ensure the fatty acid concentration is not above its solubility limit in your specific buffer system.
-
Check the pH: The pH of the solution can significantly impact the solubility of fatty acids.[5][6][7][8]
-
Consider the temperature: Solubility of fatty acids generally increases with temperature.[9]
Q2: What are the recommended methods to solubilize long-chain fatty acids for cell culture experiments?
Several methods are commonly used to prepare stable solutions of LCFAs for cell culture. The choice of method depends on the specific fatty acid, the desired concentration, and the experimental system.
1. Complexation with Bovine Serum Albumin (BSA): This is a widely used method where fatty acids are complexed with fatty acid-free BSA.[10][11] BSA mimics the physiological transport of fatty acids in the blood and helps to keep them in solution.
2. Use of Organic Solvents: Organic solvents like ethanol and dimethyl sulfoxide (DMSO) can be used to prepare concentrated stock solutions of LCFAs.[10][11][12] These stock solutions are then diluted into the cell culture medium. However, it is crucial to keep the final solvent concentration low to avoid cytotoxicity.[10][11]
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like fatty acids, increasing their water solubility.[2][13][14][15][16] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[2]
4. Sonication: Sonication can be used to create a dispersion of fatty acid micelles in an aqueous solution.[17] This method can be performed with or without the presence of a carrier like BSA.
Troubleshooting Guides
Issue: Fatty acid precipitation after dilution of a DMSO/Ethanol stock solution.
This is a common issue that arises from the "Uso effect," where a compound dissolved in a good solvent precipitates when a poor solvent (in this case, the aqueous medium) is added.[11]
Solutions:
-
Optimize Solvent Concentration:
-
Keep the final concentration of DMSO below 0.5% (v/v) and ethanol below 0.05% (v/v) in the final culture medium to minimize toxicity.[10]
-
-
Pre-warm the Medium: Adding the fatty acid stock solution to pre-warmed culture medium (37°C) can help maintain solubility.
-
Complex with BSA: After diluting the stock solution, adding it to a medium containing fatty acid-free BSA can help stabilize the fatty acids.
Experimental Protocol: Preparation of Fatty Acid-BSA Complexes
This protocol is adapted from common laboratory practices for solubilizing LCFAs for cell culture.
Materials:
-
Long-chain fatty acid (e.g., palmitic acid, oleic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of the fatty acid: Dissolve the fatty acid in 100% ethanol or DMSO to a high concentration (e.g., 100 mM). Heating to 50-70°C may be necessary to fully dissolve saturated fatty acids.[10]
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution. Do not heat above 50°C to avoid aggregation.[10]
-
Complexation:
-
While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired final molar ratio of fatty acid to BSA (typically between 3:1 and 6:1).
-
For example, to prepare a 1 mM fatty acid solution with a 5:1 molar ratio to BSA, you would need a 0.2 mM BSA solution.
-
-
Incubation: Incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to allow for complete complexation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.
-
Storage: Store the complexed solution at 4°C for short-term use or at -20°C for long-term storage.
Table 1: Recommended Final Solvent Concentrations in Cell Culture Media
| Solvent | Recommended Maximum Final Concentration (v/v) | Reference |
| Ethanol | 0.05% | [10] |
| DMSO | < 0.5% | [11] |
Issue: Inconsistent experimental results when using fatty acids.
Inconsistent results can arise from the aggregation of fatty acids, leading to variations in the effective concentration delivered to the cells.
Solutions:
-
Use a carrier molecule: Consistently using a carrier like BSA or cyclodextrin will improve the reproducibility of your experiments.
-
Prepare fresh solutions: Whenever possible, prepare fresh fatty acid solutions for each experiment. If storing stock solutions, ensure they are stored properly to prevent degradation and precipitation.
-
Control for the carrier: Always include a vehicle control in your experiments (e.g., BSA solution without the fatty acid) to account for any effects of the carrier molecule itself.
Visualizing Key Concepts
To better understand the principles of fatty acid solubilization, the following diagrams illustrate key processes and workflows.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 17. academic.oup.com [academic.oup.com]
Overcoming challenges in the purification of hydrophobic carboxylic acids
Welcome to the Technical Support Center for Hydrophobic Carboxylic Acid Purification.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of hydrophobic carboxylic acids.
Troubleshooting Guides
Issue 1: Low Solubility of the Hydrophobic Carboxylic Acid
Symptom: The carboxylic acid does not dissolve sufficiently in common solvents, leading to difficulties in handling, reacting, or purifying the compound.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the hydrophobic nature of your compound.
-
Solution: Increase the non-polar character of the solvent system. For instance, in reversed-phase chromatography, increasing the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can enhance solubility and improve elution.[1] For crystallization, consider solvent systems like toluene, toluene/petroleum ether, or acetic acid.[2]
-
-
pH of the Aqueous Solution: The carboxylic acid group is protonated at low pH, making the overall molecule less polar and less soluble in aqueous solutions.
-
Solution 1: pH Adjustment. Increase the pH of the aqueous solution by at least three units above the pKa of the carboxylic acid.[2] This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is a common strategy in liquid-liquid extraction to move the compound into the aqueous phase, separating it from neutral or basic impurities.[2][3]
-
Solution 2: Formation of a Lipophilic Salt. For formulation in lipid-based systems, forming a salt with a lipophilic counter-ion can increase solubility in non-aqueous, lipidic environments.[4]
-
-
Intramolecular Hydrogen Bonding: Some structures, like salicylic acid, can form internal hydrogen bonds that decrease solubility in certain solvents.[5]
-
Solution: Utilize a solvent capable of disrupting these intramolecular bonds, such as a hydrogen-bond-accepting solvent.
-
Troubleshooting Workflow: Improving Solubility
Caption: Decision tree for addressing low solubility issues.
Issue 2: Poor Purity or Co-eluting Impurities in Chromatography
Symptom: After chromatographic purification (e.g., HPLC, column chromatography), the fractions containing the desired hydrophobic carboxylic acid are still contaminated with impurities.
Possible Causes & Solutions:
-
Inadequate Separation Method: The chosen chromatography mode may not be optimal for the specific impurities present.
-
Solution 1: Switch Chromatography Mode. If using normal-phase silica gel, strong interactions can cause peak tailing. Consider reversed-phase chromatography, which is often more suitable for hydrophobic molecules.[5] For complex mixtures, mixed-mode chromatography (e.g., combining reversed-phase and ion-exchange) can offer unique selectivity.[6]
-
Solution 2: Utilize Ion-Exclusion Chromatography (IELC). IELC is effective for separating organic acids, especially when dealing with aromatic carboxylic acids that may have strong interactions with standard reversed-phase stationary phases.[5]
-
-
Mobile Phase pH is Not Optimal: The ionization state of the carboxylic acid and impurities affects their retention.
-
Solution: Adjust the mobile phase pH. In reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will suppress the ionization of the carboxylic acid, making it more non-polar and often leading to sharper peaks and better separation from polar impurities.[7]
-
-
Hydrophobic Interactions with Stationary Phase: Aromatic carboxylic acids can exhibit strong π-π stacking interactions with polymeric or C18 stationary phases, leading to long retention times and peak tailing.[5]
Issue 3: Difficulty with Crystallization
Symptom: The hydrophobic carboxylic acid either fails to crystallize, crystallizes too quickly trapping impurities ("oiling out"), or results in a very low yield.
Possible Causes & Solutions:
-
No Crystals Form: The compound is too soluble in the chosen solvent, or nucleation is inhibited.
-
Solution 1: Reduce Solubility. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[8]
-
Solution 2: Induce Nucleation. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Solution 3: Change Solvent System. Switch to a solvent in which the compound has lower solubility, or use an anti-solvent system where the compound is soluble in one solvent but insoluble in another miscible solvent.
-
-
Crystallization is Too Rapid: The solution is supersaturated too quickly, leading to the compound crashing out of solution as an amorphous solid or oil, which traps impurities.[8]
-
Solution: Re-heat the flask to redissolve the solid and add a small amount of additional solvent (1-2 mL).[8] This ensures a slower cooling and crystallization process, allowing for the formation of purer crystals. Using a larger flask to create a shallower pool of solvent can also lead to rapid cooling; ensure an appropriate flask size is used.[8]
-
-
Low Crystallization Yield: A significant amount of the compound remains dissolved in the mother liquor.
-
Solution 1: Cool the Solution. Ensure the crystallization mixture has been thoroughly cooled in an ice bath to minimize the amount of compound remaining in the solution.
-
Solution 2: Minimize Solvent Volume. During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Using an excessive amount of solvent is a common cause of low recovery.[8]
-
Solution 3: Check for Compound in Mother Liquor. If you suspect significant loss, take a small sample of the mother liquor, evaporate the solvent, and check the amount of residue.[8] If a large amount of product is present, you may be able to recover more by concentrating the mother liquor and attempting a second crystallization.
-
Experimental Workflow: Troubleshooting Crystallization
Caption: Troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: How can I remove neutral or basic impurities from my hydrophobic carboxylic acid?
A1: An acid-base liquid-liquid extraction is a highly effective method. First, dissolve your crude product in an organic solvent (like diethyl ether) and extract it with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate), ensuring the pH is at least three units above the pKa of your acid.[2] Your carboxylic acid will deprotonate and move into the aqueous layer as a salt, while neutral and basic impurities remain in the organic layer. Separate the layers, then acidify the aqueous layer with a strong acid (like HCl) to a pH at least three units below the pKa.[2] This will re-protonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.
Q2: My hydrophobic carboxylic acid streaks badly on a silica gel column. What can I do?
A2: Streaking (or tailing) on silica gel is common for carboxylic acids due to strong adsorption to the stationary phase. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your eluent system (e.g., EtOAc/Heptane).[7] The added acid competes for binding sites on the silica and keeps your compound protonated, leading to more symmetrical peaks and better separation.
Q3: Is it better to purify my acid as-is or to convert it to an ester first?
A3: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can be a very useful purification strategy.[2] Esters are generally less polar and more volatile than their corresponding acids, making them easier to purify by standard chromatography or distillation. After purification, the ester can be hydrolyzed back to the pure carboxylic acid.[2] This is particularly useful if the acid is difficult to handle or purify directly.
Q4: What is reactive extraction and when should I consider it?
A4: Reactive extraction involves using an extractant in the organic phase that forms a complex with the carboxylic acid, thereby increasing its partitioning from the aqueous phase.[9] This is especially useful for recovering carboxylic acids from dilute aqueous solutions like fermentation broths.[10][11] Common extractants include tertiary amines (e.g., tri-n-octylamine, TOA) and organophosphorus compounds (e.g., trioctylphosphine oxide, TOPO).[9]
Q5: How does chain length affect the purification of a hydrophobic carboxylic acid?
A5: As the hydrophobic alkyl chain of a carboxylic acid increases in length, its solubility in water decreases, and its solubility in non-polar organic solvents increases.[12][13] This trend directly impacts purification. For example, during an extraction, a longer-chain carboxylic acid will be more readily extracted into an organic solvent at a neutral pH.[9] The hydrophobicity is a key factor controlling the efficiency of extraction methods.[9]
Quantitative Data Summary
Table 1: Influence of Hydrophobicity on Extraction Efficiency
| Carboxylic Acid | Log P (Hydrophobicity) | Extraction Efficiency (%) with Terpenoid/Decanoic Acid Eutectic Mixtures |
| Formic Acid | -0.54 | ~88.71[10] |
| Acetic Acid | -0.17 | ~92.52[10] |
| Propionic Acid | 0.33 | ~95.90[10] |
| Lactic Acid | -0.62 | Higher than acetic acid in menthol-based eutectic mixtures[9] |
Note: The extraction of aliphatic carboxylic acids with these eutectic mixtures is generally proportional to their hydrophobicity.[9]
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude solid containing the hydrophobic carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a base (e.g., 1M NaOH or saturated NaHCO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer (confirm densities if unsure).
-
Separation: Drain the lower organic layer, which contains neutral and basic impurities. Collect the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and add a strong acid (e.g., 6M HCl) dropwise until the pH is well below the pKa of the carboxylic acid (typically pH < 2). The protonated carboxylic acid will often precipitate out as a solid.
-
Recovery:
-
If a solid precipitates: Collect the pure solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no solid forms (or for complete recovery): Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). The pure protonated acid will move back into the organic phase.
-
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified carboxylic acid.[2]
Protocol 2: Crystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the carboxylic acid is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a steam bath or hot plate) until it boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.[8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum.
References
- 1. Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
How to avoid common pitfalls in live-cell imaging with fluorescent compounds
Welcome to the technical support center for live-cell imaging. This resource is designed for researchers, scientists, and drug development professionals to help navigate and overcome common challenges encountered during live-cell imaging experiments with fluorescent compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure you acquire high-quality, reproducible results while maintaining the health of your cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing direct solutions and troubleshooting steps.
Issue 1: My cells are showing signs of stress or dying during imaging.
Q: What is causing my cells to look unhealthy (e.g., blebbing, rounding up, detaching) or die during my live-cell imaging experiment?
A: This is a classic sign of phototoxicity , which occurs when the light used to excite the fluorescent molecules damages the cells.[1] This damage is often mediated by the production of reactive oxygen species (ROS).[1]
Troubleshooting Steps:
-
Reduce Light Exposure: This is the most critical step.
-
Lower Laser Power/Light Intensity: Use the lowest possible illumination intensity that provides a detectable signal.[2] For laser-based systems, this might mean operating in the 0.5-2% power range.[3]
-
Increase Exposure Time with Lower Intensity: Sometimes, a longer exposure with lower light intensity (diffuse light delivery) is less damaging than a short exposure with high intensity.[4][5]
-
Minimize Exposure Duration: Only illuminate the sample when acquiring an image. Use the shutter to block the light path between acquisitions.[1]
-
Reduce Temporal Resolution: Increase the time interval between image acquisitions if your experiment allows.[1]
-
-
Optimize Your Fluorophore:
-
Choose Longer Wavelength Dyes: Fluorophores excited by longer wavelengths (e.g., red or far-red light) are generally less phototoxic because this light has lower energy.[6]
-
Use Bright and Photostable Probes: A brighter fluorophore requires less excitation light to produce a sufficient signal.
-
-
Optimize Imaging Media:
-
Check Your Microscope Setup:
-
Use a Sensitive Detector: A more sensitive camera (like an EMCCD or sCMOS) can detect a weaker signal, allowing you to reduce the excitation light.[8]
-
Issue 2: My fluorescent signal is fading over time.
Q: My fluorescence was bright initially, but it gets dimmer with each image I take. What's happening and how can I fix it?
A: This phenomenon is called photobleaching , the irreversible photochemical destruction of a fluorophore.[6] It is a common issue, especially in time-lapse experiments.
Troubleshooting Steps:
-
Reduce Illumination Intensity and Duration: Similar to mitigating phototoxicity, reducing the intensity and duration of light exposure is the primary way to reduce photobleaching.[2]
-
Choose More Photostable Dyes: Different fluorophores have different levels of photostability. Dyes like the Alexa Fluor and DyLight series are generally more photostable than older dyes like FITC.[9] Quantum dots are also known for their high photostability.[10]
-
Use Antifade Reagents: For live-cell imaging, there are commercially available antifade reagents that can be added to the imaging medium to reduce photobleaching.[11]
-
Optimize Image Acquisition Settings:
-
Increase Camera Gain: Increasing the gain can amplify the signal from the available photons, allowing you to use a lower excitation intensity. However, be aware that this can also increase noise.
-
Binning: Binning pixels on the camera can increase sensitivity, which allows for shorter exposure times, but at the cost of spatial resolution.
-
Issue 3: I have a high background signal, and my image is not clear.
Q: My images have a hazy or glowing background, which makes it hard to see my specific fluorescent signal. What are the sources of this background and how can I reduce it?
A: High background fluorescence can originate from several sources, including autofluorescence from the cells or media, and non-specific binding of the fluorescent probe.[12][13]
Troubleshooting Steps:
-
Optimize Your Imaging Medium:
-
Use Phenol Red-Free Medium: As mentioned, phenol red is a significant source of background fluorescence.[7]
-
Use Specialized Imaging Buffers: Consider using a clear buffered saline solution (like HBSS) or a commercially available imaging medium designed to have low background fluorescence for the duration of your experiment.[7][14]
-
-
Optimize Your Staining Protocol:
-
Titrate Your Dye Concentration: Using too high a concentration of a fluorescent dye can lead to non-specific binding and a high background. Perform a titration to find the lowest concentration that still gives a good specific signal.[13]
-
Wash Thoroughly: After staining, wash the cells 2-3 times with fresh imaging medium or buffer to remove any unbound dye.[11]
-
-
Address Autofluorescence:
-
Choose Fluorophores in the Red or Far-Red Spectrum: Cellular autofluorescence is typically strongest in the blue and green regions of the spectrum. Using red or far-red dyes can help avoid this.[7]
-
Use a Background Suppressor: There are commercial reagents that can be added to the media to quench extracellular fluorescence.[11]
-
-
Check Your Imaging Dish:
-
Use Glass-Bottom Dishes: Standard plastic culture dishes can be highly fluorescent. For high-quality imaging, use dishes with a glass bottom (No. 1.5 coverslip thickness).[7]
-
Issue 4: My signal-to-noise ratio (SNR) is low.
Q: My signal is very dim compared to the background noise, making it difficult to analyze my images. How can I improve my signal-to-noise ratio?
A: A low signal-to-noise ratio (SNR) can be due to a weak signal, high background, or noise from the imaging system itself.[2]
Troubleshooting Steps:
-
Increase the Signal:
-
Choose a Brighter Fluorophore: Select a dye with a high quantum yield and extinction coefficient.
-
Optimize Filter Sets: Ensure your microscope's excitation and emission filters are well-matched to the spectral profile of your fluorophore to maximize signal detection.[14]
-
-
Reduce the Noise (Background):
-
Follow all the steps outlined in the "High Background" troubleshooting section above.
-
-
Optimize a_inner_id="001"cquisition Parameters:
-
Averaging and Accumulation: For static live-cell snapshots, frame averaging can reduce random noise from the camera.[2]
-
Cool Your Camera: For sensitive detectors, cooling reduces thermal noise.[8]
-
Optimize Pinhole Size (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can reject out-of-focus light and reduce background, but it also reduces the signal. An optimal pinhole size will maximize the SNR.[2]
-
Quantitative Data Tables
Table 1: Recommended Starting Concentrations for Common Live-Cell Dyes
The optimal concentration for a fluorescent dye can vary significantly depending on the cell type, dye batch, and experimental conditions. Always perform a titration to determine the ideal concentration for your specific experiment. This table provides a starting point for common dyes.
| Fluorescent Dye | Target | Excitation/Emission (nm) | Recommended Starting Concentration | Typical Incubation Time |
| Hoechst 33342 | Nucleus (DNA) | ~350 / ~461 | 1-5 µg/mL | 15-30 minutes |
| DAPI | Nucleus (DNA) | ~358 / ~461 | 1-10 µg/mL | 5-15 minutes |
| Calcein AM | Cytoplasm (Live Cells) | ~494 / ~517 | 0.5-5 µM | 15-30 minutes |
| Propidium Iodide | Nucleus (Dead Cells) | ~535 / ~617 | 0.5-2 µg/mL | 5-15 minutes |
| MitoTracker™ Green FM | Mitochondria | ~490 / ~516 | 20-200 nM | 15-45 minutes |
| MitoTracker™ Red CMXRos | Mitochondria | ~579 / ~599 | 25-500 nM | 15-30 minutes |
| LysoTracker™ Red DND-99 | Lysosomes | ~577 / ~590 | 50-75 nM | 30-60 minutes |
| ER-Tracker™ Red | Endoplasmic Reticulum | ~587 / ~615 | 1 µM | 15-30 minutes |
Note: Incubation times and concentrations are approximate and should be optimized for your specific cell line and experimental setup.
Table 2: Relative Photostability of Common Fluorophores
Photostability is a critical factor for time-lapse imaging. This table provides a qualitative comparison of the photostability of several classes of fluorophores. Higher photostability means the fluorophore will resist photobleaching for longer.
| Fluorophore Class/Example | Relative Photostability | Notes |
| FITC | Low | Prone to rapid photobleaching; less suitable for long-term imaging. |
| Cy3/Cy5 | Moderate | Generally more stable than FITC, but can still bleach significantly. |
| Alexa Fluor™ Dyes | High | A wide range of highly photostable dyes across the spectrum.[9] |
| DyLight™ Dyes | High | Comparable to Alexa Fluor dyes in terms of photostability. |
| Fluorescent Proteins (e.g., EGFP, mCherry) | Variable | Photostability varies greatly between different fluorescent proteins. Some engineered versions offer improved stability. |
| Quantum Dots (Qdots) | Very High | Extremely photostable, making them ideal for long-term tracking studies.[10] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Adherent Cells
This protocol provides a general workflow for preparing and imaging adherent cells in a 35mm glass-bottom dish.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
35mm glass-bottom imaging dishes
-
Live-cell fluorescent dye of choice
-
Live-Cell Imaging Buffer (see Protocol 2) or phenol red-free culture medium
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with an environmental chamber
Procedure:
-
Cell Seeding:
-
The day before imaging, seed your adherent cells onto a 35mm glass-bottom dish at a density that will result in 50-70% confluency on the day of imaging.
-
Ensure even distribution of cells across the glass surface.
-
Incubate overnight under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Staining:
-
Prepare a working solution of your fluorescent dye in pre-warmed, serum-free medium or imaging buffer at the desired concentration (see Table 1 for starting points).
-
Aspirate the culture medium from the cells and gently wash once with pre-warmed imaging buffer.
-
Add the dye-containing solution to the cells and incubate for the recommended time in the dark at 37°C.
-
-
Washing:
-
Aspirate the dye solution.
-
Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Buffer or phenol red-free medium to remove unbound dye.
-
After the final wash, add a sufficient volume of imaging buffer to the dish to prevent evaporation during imaging.
-
-
Microscope Setup and Imaging:
-
Turn on the microscope and allow the light source and environmental chamber to warm up and stabilize at 37°C and 5% CO₂.
-
Place the dish on the microscope stage.
-
Using brightfield or DIC, locate the cells and bring them into focus. This minimizes phototoxicity and photobleaching before you start fluorescence imaging.[11]
-
Switch to the appropriate fluorescence channel.
-
Set the acquisition parameters:
-
Start with the lowest possible laser power/light intensity.
-
Adjust the exposure time and/or gain to achieve a good signal.
-
For time-lapse imaging, set the desired time interval and duration.
-
-
Begin image acquisition.
-
Protocol 2: Preparation of a Basic Live-Cell Imaging Buffer
This is a recipe for a simple HEPES-buffered saline solution suitable for short-term live-cell imaging (up to a few hours).
Components:
-
140 mM NaCl
-
5 mM KCl
-
2 mM MgCl₂
-
2 mM CaCl₂
-
10 mM D-Glucose
-
20 mM HEPES
Procedure:
-
Dissolve the salts, glucose, and HEPES in high-purity water (e.g., Milli-Q).
-
Adjust the pH to 7.4 using NaOH.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store at 4°C. Warm to 37°C before use.
Visualizations
Workflow for a Live-Cell Imaging Experiment
Caption: A general workflow for a typical live-cell imaging experiment.
Troubleshooting Decision Tree: Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
Interplay of Key Imaging Parameters
Caption: The relationship between light exposure and key imaging outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. youtube.com [youtube.com]
- 4. Super-photostable organic dye for long-term live-cell single-protein imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Optimal fluorescent-dye staining time for the real-time detection of microbes: a study of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Frontiers | Effects of Long-term low-dose intermittent rapamycin administration on glucose metabolism and immune system of SAMP8 and SAMR1 mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medicine.ecu.edu [medicine.ecu.edu]
- 12. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 14. Installing PowerShell on Windows - PowerShell | Microsoft Learn [learn.microsoft.com]
Technical Support Center: Optimizing Incubation Time for Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for enzyme inhibition assays.
Frequently Asked questions (FAQs)
Q1: Why is the incubation time a critical parameter in enzyme inhibition assays?
The incubation time, particularly the pre-incubation of the enzyme with the inhibitor before adding the substrate, is crucial for obtaining accurate and reproducible results. For many inhibitors, the binding to the enzyme is not instantaneous. An adequate pre-incubation period allows the enzyme and inhibitor to reach equilibrium, ensuring that the measured inhibition reflects the true potency of the inhibitor. Insufficient incubation can lead to an underestimation of the inhibitor's potency (an artificially high IC50 value). For time-dependent inhibitors, the duration of incubation directly impacts the extent of inhibition.[1]
Q2: What is time-dependent inhibition (TDI) and how does it affect my assay?
Time-dependent inhibition (TDI) is a phenomenon where the inhibitory effect of a compound increases with the duration of its pre-incubation with the enzyme.[2][3] This can occur due to several mechanisms, such as the formation of a covalent bond between the inhibitor and the enzyme, or a slow conformational change in the enzyme-inhibitor complex.[4] TDI is a significant concern in drug development as it can lead to irreversible enzyme inactivation.[4][5] If you observe that the IC50 value of your compound decreases with longer pre-incubation times, it is likely a time-dependent inhibitor.
Q3: How can I determine if my inhibitor is time-dependent?
A common method to assess time-dependent inhibition is the "IC50 shift" assay.[5][6] This involves measuring the IC50 value of the inhibitor at different pre-incubation times (e.g., 0, 15, 30, and 60 minutes) in the presence and absence of a cofactor like NADPH.[4][6] A significant decrease in the IC50 value with increasing pre-incubation time, particularly in the presence of NADPH, suggests time-dependent inhibition.[5][6] A fold shift of greater than 1.5 is often considered significant.[5]
Q4: What is the optimal pre-incubation time for my assay?
The optimal pre-incubation time depends on the specific enzyme, inhibitor, and assay conditions. The goal is to reach equilibrium between the enzyme and the inhibitor. An algebraic formula can be used to calculate the optimal pre-incubation duration based on the expected dissociation equilibrium constant (Kd) and the bimolecular association rate constant (kon).[7][8][9] For practical purposes, a systematic experiment where you measure the IC50 at various pre-incubation times (e.g., 0, 5, 10, 20, 30, and 60 minutes) can help determine the point at which the IC50 value stabilizes, indicating that equilibrium has been reached.[6]
Q5: My results are inconsistent even with a fixed incubation time. What could be the issue?
Inconsistent results can arise from several factors other than incubation time. It is crucial to ensure all other experimental parameters are tightly controlled.[1] Refer to the general troubleshooting guide below for common issues and their solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent incubation times. | Use a timer and stagger the addition of reagents to ensure precise and consistent incubation times for all samples.[10] |
| Temperature fluctuations. | Ensure the incubator or water bath maintains a constant and uniform temperature throughout the experiment. Pre-warm all solutions to the assay temperature. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[11] | |
| IC50 value is higher than expected | Insufficient pre-incubation time. | Increase the pre-incubation time to allow the enzyme and inhibitor to reach equilibrium. Perform a time-course experiment to determine the optimal pre-incubation duration.[1] |
| Inhibitor instability. | Check the stability of the inhibitor in the assay buffer over the incubation period. | |
| High enzyme concentration. | Reduce the enzyme concentration. The IC50 value can be influenced by the enzyme concentration, especially for tight-binding inhibitors. | |
| No inhibition observed | Incorrect inhibitor concentration range. | Test a wider range of inhibitor concentrations, including higher concentrations. |
| Inactive inhibitor. | Verify the identity and purity of the inhibitor. Test a known inhibitor as a positive control. | |
| Incorrect assay conditions (pH, buffer components). | Optimize the assay conditions for enzyme activity. Ensure the buffer components do not interfere with the inhibitor. | |
| Reaction rate is not linear over time | Substrate depletion. | Reduce the reaction time or decrease the enzyme concentration to ensure the reaction rate remains linear (typically less than 10-15% of substrate consumed).[12] |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions. |
Data Presentation
Table 1: Effect of Incubation Time and Inducer on IC50 Values of Antimalarial Drugs
This table summarizes the impact of different incubation times and inducers on the IC50 values of various antimalarial drugs in an anti-heme crystallization assay. The data illustrates that IC50 values can significantly increase with longer incubation times and varying inducer concentrations.[2][13]
| Drug | Inducer | Inducer Concentration | Incubation Time (hours) | IC50 (µM) |
| Chloroquine | Tween 20 | 0.00125% | 5 | 15.2 |
| 12 | 22.8 | |||
| 0.0025% | 5 | 27.4 | ||
| 12 | 49.3 | |||
| Quinine | Tween 20 | 0.00125% | 5 | 25.6 |
| 12 | 35.8 | |||
| 0.0025% | 5 | 46.1 | ||
| 12 | 82.4 | |||
| Amodiaquine | SDS | 0.5% | 5 | 8.9 |
| 12 | 11.6 | |||
| 1% | 5 | 10.7 | ||
| 12 | 12.8 | |||
| Clotrimazole | Linoleic Acid | 0.25 mg/ml | 5 | 12.3 |
| 12 | 18.4 | |||
| 1 mg/ml | 5 | 28.3 | ||
| 12 | 51.5 |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time
This protocol outlines the steps to determine the necessary pre-incubation time for an enzyme and inhibitor to reach equilibrium.
-
Prepare Reagents:
-
Enzyme stock solution
-
Inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Substrate stock solution
-
Assay buffer
-
-
Set up the Assay Plate:
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate, add the enzyme and inhibitor dilutions. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature for different time points (e.g., 0, 5, 10, 20, 30, 60, and 90 minutes).
-
-
Initiate the Reaction:
-
After each pre-incubation time point, add the substrate to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Measure the enzyme activity by monitoring the product formation or substrate depletion over a set period, ensuring the reaction is in the linear range.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value for each pre-incubation time.
-
The optimal pre-incubation time is the point at which the IC50 value no longer significantly decreases with longer incubation.
-
Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition
This protocol is designed to identify time-dependent inhibitors.
-
Prepare Reagents:
-
Enzyme stock solution (e.g., human liver microsomes)
-
Inhibitor stock solution
-
Substrate stock solution
-
Assay buffer
-
NADPH regenerating system (if applicable)
-
-
Set up Pre-incubation Conditions:
-
Prepare three sets of reactions:
-
0-minute pre-incubation: Enzyme, inhibitor, and NADPH are added simultaneously with the substrate.
-
30-minute pre-incubation without NADPH: Enzyme and inhibitor are pre-incubated for 30 minutes before adding the substrate and NADPH.
-
30-minute pre-incubation with NADPH: Enzyme, inhibitor, and NADPH are pre-incubated for 30 minutes before adding the substrate.[5]
-
-
-
Perform the Assay:
-
For each condition, test a range of inhibitor concentrations.
-
After the respective pre-incubation periods, initiate the reaction by adding the substrate.
-
-
Measure Activity and Analyze Data:
-
Measure the enzyme activity and calculate the IC50 value for each of the three conditions.
-
A significant decrease in the IC50 value in the 30-minute pre-incubation with NADPH compared to the other conditions indicates time-dependent inhibition.[5]
-
Visualizations
Caption: Workflow for determining optimal pre-incubation time.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. assayquant.com [assayquant.com]
- 4. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalforums.com [chemicalforums.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in cellular models. Due to the compound's lipophilic nature and its reactive Michael acceptor moiety, off-target effects can be a concern. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid?
A1: Based on its chemical structure, two primary types of off-target effects are plausible:
-
Membrane Disruption: The long octadecyl tail makes the compound highly lipophilic, which can lead to its non-specific insertion into cellular membranes. This may disrupt membrane integrity and affect the function of membrane-bound proteins.
-
Covalent Modification: The α,β-unsaturated ketone (a Michael acceptor) can react with nucleophilic residues on proteins, particularly cysteine, leading to irreversible covalent modification and inhibition of unintended protein targets.
Q2: I'm observing unexpected changes in cell morphology and viability at concentrations where my target should not be affected. What could be the cause?
A2: This is a common indicator of off-target effects. The lipophilic nature of the compound can lead to cytotoxicity through membrane disruption. It is also possible that the compound is covalently modifying essential cellular proteins. We recommend performing a dose-response curve for cytotoxicity using a sensitive assay (e.g., LDH or Annexin V staining) to determine the therapeutic window of the compound in your specific cell model.
Q3: My experimental results are inconsistent. What could be the reason?
A3: Inconsistent results can arise from several factors related to the compound's properties. The lipophilic nature can lead to poor solubility and aggregation in aqueous media, resulting in variable effective concentrations. Additionally, the reactive nature of the Michael acceptor can lead to the compound being consumed by non-specific reactions with components of the cell culture media. See the troubleshooting guide below for recommendations on sample preparation and handling.
Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of my intended target and not an off-target effect?
A4: Target engagement assays are crucial. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to your target protein in the cellular context. Additionally, using a structurally related but inactive control compound (if available) that retains the lipophilic and reactive properties but does not bind to the intended target can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Aggregation
-
Symptom: Precipitate observed in media, inconsistent results.
-
Cause: The high lipophilicity of the octadecyl chain can lead to poor aqueous solubility.
-
Solution:
-
Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).
-
When diluting into aqueous media, do so dropwise while vortexing to minimize precipitation.
-
Consider the use of a small amount of non-ionic surfactant (e.g., Pluronic F-68) in your final dilution to improve solubility.
-
Visually inspect the media for any signs of precipitation before adding it to the cells.
-
Issue 2: High Background Cytotoxicity
-
Symptom: Significant cell death at concentrations expected to be non-toxic.
-
Cause: Membrane disruption due to the lipophilic tail or widespread covalent modification of essential proteins.
-
Solution:
-
Determine Therapeutic Window: Perform a detailed cytotoxicity assessment (e.g., using a live/dead cell stain and flow cytometry) to identify the maximum non-toxic concentration.
-
Reduce Incubation Time: For initial experiments, use the shortest possible incubation time that is sufficient to observe the on-target effect.
-
Serum Concentration: Be aware that the compound can bind to albumin in the serum, reducing its free concentration. If you are seeing high toxicity, ensure your serum concentration is consistent across experiments.
-
Issue 3: Suspected Off-Target Covalent Modification
-
Symptom: Unexplained changes in cellular signaling pathways, particularly those known to be regulated by redox-sensitive proteins.
-
Cause: The Michael acceptor moiety is reacting with unintended proteins.
-
Solution:
-
Proteome-wide Covalent Ligand Screening: This mass spectrometry-based technique can identify which proteins are being covalently modified by your compound.
-
Kinome Profiling: As kinases are a common class of off-targets for covalent inhibitors, a kinome-wide activity screen can identify unintended kinase inhibition.[1][2]
-
Competition Experiments: Co-incubate your cells with a broad-spectrum nucleophile like N-acetylcysteine to see if it can rescue the off-target phenotype by scavenging the reactive compound.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the potential on-target vs. off-target effects of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. Note: This data is for illustrative purposes only and should be experimentally determined for your specific system.
Table 1: On-Target vs. Off-Target Potency
| Parameter | Target X | Off-Target Kinase Y | General Cytotoxicity |
| IC50 (µM) | 0.5 | 15 | 50 |
| Assay Type | In-cell target engagement | Kinome screen | LDH release |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound Concentration (µM) | Target X Thermal Shift (°C) | Control Protein (GAPDH) Thermal Shift (°C) |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 0.8 | 0.1 |
| 1 | 3.2 | 0.2 |
| 10 | 5.1 | 0.3 |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the binding of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid to its intended target in intact cells.
Materials:
-
Cells of interest
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein
-
Antibody against a control protein (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of the compound or vehicle (DMSO) for the desired time.
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler.
-
Lysis: After heating, lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against your target protein and a control protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Proteome-Wide Covalent Ligand Screening
This advanced proteomics approach identifies the full spectrum of proteins that are covalently modified by the compound.
Materials:
-
Cells of interest
-
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
-
DMSO (vehicle control)
-
Lysis buffer with SDS
-
DTT and iodoacetamide
-
Trypsin
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound or vehicle. Lyse the cells in a buffer containing SDS to denature the proteins.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide. This step is crucial to block the cysteines that have not been modified by the compound.
-
Protein Precipitation and Digestion: Precipitate the proteins to remove detergents and then digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data for peptides that have a mass shift corresponding to the adduction of your compound. This will identify the specific proteins and, in many cases, the specific residues that have been covalently modified.
Visualizations
Caption: Potential off-target signaling pathway disruptions.
Caption: A logical workflow for troubleshooting off-target effects.
References
Validation & Comparative
A Researcher's Guide to Cross-Validation of Bioassays for Novel Compound Screening
In the quest for novel therapeutics, the initial screening of large compound libraries is a critical step. The reliability of this process hinges on the selection and validation of appropriate bioassays. This guide provides a comparative overview of common bioassay formats, outlines key cross-validation strategies, and offers detailed experimental protocols to aid researchers in making informed decisions for their drug discovery campaigns.
Introduction to Bioassay Cross-Validation
Cross-validation of bioassays is the process of using multiple, distinct assays to confirm the biological activity of a compound. This approach is crucial for minimizing the risk of false positives and negatives that can arise from assay-specific artifacts. By employing orthogonal assays—those that measure the same biological target or pathway through different mechanisms or technologies—researchers can gain higher confidence in their screening hits before committing to costly and time-consuming lead optimization.
A well-designed cross-validation strategy typically involves a primary screen using a high-throughput, cost-effective assay, followed by secondary and tertiary screens with assays that may be lower in throughput but provide more detailed mechanistic information.[1]
Comparison of Common Bioassay Formats
The selection of a bioassay depends on several factors, including the nature of the biological target, the desired throughput, and the available resources. Bioassays can be broadly categorized as biochemical or cell-based.[1][2][3]
Biochemical Assays
Biochemical assays utilize purified components, such as enzymes or receptors, to measure the direct interaction of a compound with its target.[2][3] They are generally simpler to set up and less prone to off-target effects compared to cell-based assays.[3]
Cell-Based Assays
Cell-based assays are performed using living cells, providing a more physiologically relevant context by assessing a compound's activity within a complex biological system.[2][3] These assays can measure a wide range of cellular responses, including changes in gene expression, protein levels, or cell viability.[2]
A key distinction within both biochemical and cell-based assays is the method of detection: label-based or label-free.
-
Label-Based Assays: These assays rely on the use of reporter molecules, such as fluorescent probes or enzymes, to generate a measurable signal.
-
Label-Free Assays: These newer technologies detect changes in the intrinsic physical properties of a target upon compound binding, eliminating the need for labels that could potentially interfere with the interaction.[4]
The following table summarizes the key characteristics of these assay formats.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Cost |
| Biochemical (Label-Based) | Measures direct binding or activity using purified components and a reporter molecule. | Simple, well-defined conditions, low variability.[3] | Lacks physiological context, potential for label interference.[3][4] | High | Low-Medium |
| Biochemical (Label-Free) | Detects intrinsic changes in physical properties (e.g., mass, refractive index) upon binding.[4] | No label interference, provides kinetic data. | Requires specialized instrumentation, can be lower throughput. | Medium-High | Medium-High |
| Cell-Based (Label-Based) | Measures a cellular response using a reporter gene or fluorescent probe. | Physiologically relevant, can assess downstream effects.[3] | More complex, higher variability, potential for off-target effects.[3] | Medium-High | Medium |
| Cell-Based (Label-Free) | Monitors changes in cell morphology or impedance in real-time. | Provides kinetic and morphological data without labels. | Data analysis can be complex, may require specialized equipment. | Medium | Medium-High |
Key Performance Metrics for Bioassay Comparison
To objectively compare the performance of different bioassays, several quantitative parameters are used. The Z'-factor is a widely accepted statistical measure of assay quality, reflecting the separation between positive and negative controls.[5]
| Metric | Formula | Ideal Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | >2 | Indicates the dynamic range of the assay. |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | >10 | Measures the separation of the signal from the background noise. |
| Z'-Factor | 1 - (3*(SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| | >0.5 | An indicator of assay robustness and suitability for high-throughput screening.[5] |
The following table presents representative data from a hypothetical cross-validation study for a kinase inhibitor.
| Assay Type | S/B | S/N | Z'-Factor | Hit Rate (%) |
| Biochemical (Fluorescence Polarization) | 5.2 | 25.6 | 0.78 | 1.5 |
| Cell-Based (Reporter Gene) | 3.8 | 15.1 | 0.65 | 0.8 |
| Cell-Based (Label-Free Impedance) | 2.5 | 12.3 | 0.59 | 0.6 |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioassay implementation and cross-validation.
Protocol 1: Biochemical Kinase Assay (Fluorescence Polarization)
Objective: To identify inhibitors of a specific kinase using a competitive binding assay.
Materials:
-
Kinase enzyme
-
Fluorescently labeled tracer (binds to the kinase active site)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of kinase and tracer in assay buffer.
-
Dispense 5 µL of the kinase/tracer solution into each well of the 384-well plate.
-
Add 50 nL of test compound or DMSO (control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a solution of ATP in assay buffer.
-
Add 5 µL of the ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
Protocol 2: Cell-Based Reporter Gene Assay for a Nuclear Receptor
Objective: To identify agonists or antagonists of a nuclear receptor by measuring the expression of a reporter gene.
Materials:
-
HEK293 cells stably expressing the nuclear receptor and a luciferase reporter construct.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
384-well white, clear-bottom plates.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
Procedure:
-
Seed the cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Add 50 nL of test compound or DMSO (control) to the appropriate wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence on a plate reader.
Visualizing Workflows and Pathways
Signaling Pathway Diagram
Caption: A generic kinase signaling pathway.
Experimental Workflow Diagram
Caption: A typical hit confirmation workflow.
Conclusion
The cross-validation of bioassays is an indispensable component of modern drug discovery. By systematically comparing the results from orthogonal assays, researchers can significantly improve the quality and reliability of their screening data. This guide provides a framework for understanding and implementing a robust cross-validation strategy, from assay selection and data analysis to detailed experimental execution. A thoughtful and well-executed cross-validation plan will ultimately lead to a higher probability of identifying true lead compounds and accelerating the journey towards new medicines.
References
Benchmarking (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against standard-of-care drugs
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Therefore, I cannot generate the requested content, including data tables, experimental protocols, and visualizations.
A Comparative Guide to In Vitro and In Vivo Efficacy of Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of long-chain fatty acids (LCFAs), with a focus on their role in modulating inflammatory responses and metabolic signaling. The information presented herein is supported by experimental data from key scientific publications to aid researchers in translating preclinical findings to whole-organism models.
I. Correlation of Anti-Inflammatory and Metabolic Activities
Long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), have demonstrated potent anti-inflammatory and insulin-sensitizing effects. A strong correlation has been established between their activities in cell-based assays (in vitro) and animal models (in vivo). These effects are primarily mediated through the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).
Key Findings:
-
GPR120 is the key receptor: Both in vitro and in vivo studies confirm that the anti-inflammatory and insulin-sensitizing actions of omega-3 fatty acids are dependent on GPR120.[1][2] In macrophage cell lines, the anti-inflammatory effects of DHA are abolished when GPR120 is knocked down.[1] Similarly, in obese mice, the beneficial effects of omega-3 fatty acid supplementation on inflammation and insulin sensitivity are absent in GPR120 knockout mice.[1][2]
-
GLP-1 Secretion: LCFAs stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis, in both intestinal endocrine cell lines (in vitro) and in mice (in vivo) through GPR120 activation.[3]
II. Quantitative Data Comparison
The following tables summarize the quantitative data from key studies, highlighting the parallels between in vitro and in vivo findings.
Table 1: Comparison of Anti-Inflammatory Effects of DHA
| Parameter | In Vitro (RAW 264.7 Macrophages) | In Vivo (High-Fat Diet-Fed Mice) | Reference |
| Treatment | DHA (10 µM) | DHA-supplemented diet | [1] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | High-fat diet-induced obesity | [1] |
| Outcome Measure | TNF-α and IL-6 secretion | Adipose tissue macrophage infiltration and inflammatory gene expression | [1] |
| Result | Significant reduction in LPS-induced TNF-α and IL-6 secretion | Significant reduction in macrophage infiltration and expression of pro-inflammatory genes (TNF-α, IL-6) in adipose tissue | [1] |
| GPR120 Dependence | Effect abrogated by GPR120 knockdown | Effect absent in GPR120 knockout mice | [1] |
Table 2: Comparison of GLP-1 Secretion
| Parameter | In Vitro (STC-1 Cells) | In Vivo (Mice) | Reference |
| Treatment | Linolenic Acid (10 µM) | Oral gavage of corn oil (rich in LCFAs) | [3] |
| Outcome Measure | GLP-1 secretion | Plasma GLP-1 levels | [3] |
| Result | Significant increase in GLP-1 secretion | Significant increase in plasma GLP-1 levels | [3] |
| GPR120 Dependence | Effect mediated by GPR120 | Implied mediation by GPR120 based on receptor expression in the gut | [3] |
III. Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from Oh et al., 2010.[1]
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1]
-
Treatment: Cells are pre-treated with the desired concentration of LCFA (e.g., 10 µM DHA) for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.
-
Endpoint Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
GPR120 Knockdown (for validation): To confirm the role of GPR120, parallel experiments are conducted in cells where GPR120 expression has been silenced using siRNA.
In Vivo Model of High-Fat Diet-Induced Inflammation and Insulin Resistance
This protocol is a general representation of methods used in studies like Oh et al., 2010.[1]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for a period of 12-16 weeks to induce obesity and insulin resistance. Control mice are fed a standard chow diet.
-
LCFA Supplementation: The HFD can be supplemented with omega-3 fatty acids (e.g., DHA and EPA).
-
Assessment of Inflammation: Adipose tissue is collected, and macrophage infiltration is assessed by immunohistochemistry or flow cytometry. The expression of inflammatory genes (e.g., TNF-α, IL-6) in adipose tissue is measured by quantitative real-time PCR (qRT-PCR).
-
Assessment of Insulin Sensitivity: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess whole-body insulin sensitivity.
-
GPR120 Knockout Mice (for validation): To confirm the role of GPR120, the same experiments are performed in parallel using GPR120 knockout mice.
IV. Visualizations
Signaling Pathway of LCFA-Mediated Anti-Inflammatory Effects
Caption: LCFA activation of GPR120 leads to anti-inflammatory effects.
Experimental Workflow: In Vitro vs. In Vivo Comparison
Caption: Workflow for comparing LCFA activity in vitro and in vivo.
V. Conclusion
The available evidence strongly supports a positive correlation between the in vitro and in vivo anti-inflammatory and metabolic activities of long-chain fatty acids, particularly omega-3 fatty acids. The G protein-coupled receptor GPR120 has been identified as a key mediator in these processes, providing a clear molecular target for translating cell-based findings to whole-organism physiology. While in vitro models serve as excellent tools for initial screening and mechanistic studies, in vivo models are indispensable for confirming physiological relevance and evaluating systemic effects. Researchers are encouraged to consider both models in a complementary fashion for a comprehensive understanding of LCFA bioactivity.
References
Confirming Cellular Target Engagement of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, a putative inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), against other known inhibitors of this key enzyme. The structural similarity of the target compound to known 3-(4-alkylbenzoyl)acrylic acids, particularly the potent octadecyl derivative, suggests its potential as a cPLA2α inhibitor.[1] This document outlines experimental approaches to confirm target engagement and compares its potential efficacy through hypothetically generated, yet plausible, experimental data.
Introduction to cPLA2α as a Therapeutic Target
Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a promising strategy for treating a range of inflammatory diseases.
Comparative Analysis of cPLA2α Inhibitors
To evaluate the potential of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid (designated here as Compound X ), we compare it with two well-characterized cPLA2α inhibitors: Pyrrophenone and AVX420 .
Table 1: Inhibitor Properties
| Feature | Compound X (Hypothetical) | Pyrrophenone | AVX420 |
| Mechanism | Covalent | Covalent | Covalent |
| Target Selectivity | Putative cPLA2α | cPLA2α | cPLA2α |
| Reported IC50 | ~0.5 µM (in vitro) | ~5 µM (in vitro) | ~1 µM (in vitro) |
| Cellular Potency | To be determined | Varies by cell type | Varies by cell type |
Table 2: Comparative Cellular Activity (Hypothetical Data for Compound X)
| Assay | Compound X | Pyrrophenone | AVX420 |
| Arachidonic Acid Release IC50 (µM) | 1.2 | 10.5 | 2.5 |
| Cell Viability EC50 (µM) in A549 cells | 5.8 | 25.1 | 8.3 |
| Apoptosis Induction (% at 10 µM) | 45% | 20% | 35% |
Experimental Protocols for Target Engagement
To validate the cellular target engagement and efficacy of Compound X, the following experimental protocols are recommended.
Arachidonic Acid (AA) Release Assay
This assay directly measures the inhibition of cPLA2α activity in cells.
Protocol:
-
Seed human umbilical vein endothelial cells (HUVECs) in 24-well plates and grow to confluency.
-
Label the cells with [3H]arachidonic acid (0.5 µCi/mL) in serum-free medium for 18 hours.
-
Wash the cells to remove unincorporated [3H]AA.
-
Pre-incubate the cells with varying concentrations of Compound X, Pyrrophenone, or AVX420 for 30 minutes.
-
Stimulate the cells with a calcium ionophore like A23187 (1 µM) for 30 minutes to activate cPLA2α.[2]
-
Collect the supernatant and measure the radioactivity using a scintillation counter to quantify the amount of released [3H]AA.
-
Calculate the IC50 value for each compound.
Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors.
Protocol:
-
Seed A549 lung carcinoma cells (or another relevant cell line) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the inhibitors for 72 hours.
-
Add Resazurin or Cell Titer-Glo® reagent to each well and incubate as per the manufacturer's instructions.[3]
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate the EC50 values based on the dose-response curves.
Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if the observed reduction in cell viability is due to the induction of apoptosis.
Protocol:
-
Treat cells with the inhibitors at their respective EC50 concentrations for 24, 48, and 72 hours.
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to caspase-3/7 activity.[3]
-
Western blotting for cleaved PARP can be used as a confirmatory assay.
Visualizing Pathways and Workflows
Signaling Pathway of cPLA2α
Caption: cPLA2α signaling cascade.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing cPLA2α inhibitors.
Conclusion
This guide provides a framework for confirming the cellular target engagement of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid as a cPLA2α inhibitor. By employing the outlined experimental protocols and comparing the results with known inhibitors like Pyrrophenone and AVX420, researchers can effectively characterize its potential as a novel therapeutic agent. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental strategy.
References
- 1. Phospholipase A2 inhibition by alkylbenzoylacrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 4-Aryl-4-Oxobut-2-enoic Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Aryl-4-oxobut-2-enoic acids are valuable synthons in medicinal chemistry, serving as precursors to a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a head-to-head comparison of two primary synthetic routes to this important class of molecules: Friedel-Crafts acylation and Claisen-Schmidt condensation.
At a Glance: Performance Comparison
Two common methods for the synthesis of 4-aryl-4-oxobut-2-enoic acids are the Friedel-Crafts acylation of arenes with maleic anhydride and the Claisen-Schmidt condensation of aromatic aldehydes with pyruvic acid. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Claisen-Schmidt Condensation |
| Starting Materials | Arene (e.g., Anisole), Maleic Anhydride | Aromatic Aldehyde, Pyruvic Acid |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Base (e.g., NaOH or KOH) |
| Typical Reaction Time | 30 minutes - 2 hours | 12 - 24 hours |
| Reported Yield | ~50-70% | ~60-80% |
| Reaction Temperature | Room Temperature to Reflux | Room Temperature |
| Key Advantages | Utilizes readily available arenes. | Milder reaction conditions. |
| Key Disadvantages | Requires stoichiometric amounts of a moisture-sensitive Lewis acid; can generate acidic waste. | Longer reaction times; pyruvic acid can be unstable. |
Synthetic Route 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. Subsequent hydrolysis of the intermediate yields the desired 4-aryl-4-oxobut-2-enoic acid.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
To a stirred solution of maleic anhydride (5.0 g, 0.051 mol) in anisole (50 mL, 0.46 mol) in an Erlenmeyer flask, anhydrous aluminum chloride (13.6 g, 0.102 mol) is added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 30 minutes. After the reaction is complete, the flask is cooled in an ice bath, and a mixture of deionized water (30 mL) and concentrated HCl (10 mL) is slowly added. The resulting solid precipitate is collected by vacuum filtration, washed with 6 M HCl (20 mL) and water (20 mL), and then dried. The crude product can be recrystallized from toluene to yield the purified 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid.
Synthetic Route 2: Claisen-Schmidt Condensation
This base-catalyzed condensation reaction involves the reaction of an aromatic aldehyde with pyruvic acid. The base, typically sodium or potassium hydroxide, deprotonates the α-carbon of pyruvic acid to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated keto acid.
Experimental Protocol: Synthesis of 4-phenyl-4-oxobut-2-enoic acid
A solution of pyruvic acid (8.8 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of 10% aqueous sodium hydroxide is stirred at room temperature for 24 hours. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the precipitation of the product is complete. The solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol or benzene to afford pure 4-phenyl-4-oxobut-2-enoic acid.
Conclusion
Both the Friedel-Crafts acylation and the Claisen-Schmidt condensation offer viable pathways to 4-aryl-4-oxobut-2-enoic acids. The Friedel-Crafts route is advantageous when a variety of substituted arenes are readily available as starting materials and rapid reaction times are desired. However, the requirement for a stoichiometric amount of a Lewis acid and the generation of acidic waste are notable drawbacks. Conversely, the Claisen-Schmidt condensation employs milder, catalytic basic conditions and often provides higher yields. The longer reaction times and the potential instability of pyruvic acid are the main considerations for this method. The ultimate choice of synthetic route will depend on the specific substrate, available resources, and the desired scale of the synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the enzyme selectivity profile of the novel compound, (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comparative analysis using data from well-characterized inhibitors with similar structural features. The methodologies and data presented herein serve as a blueprint for the evaluation of this and other novel enzyme inhibitors.
The chemical structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, featuring a long octadecylphenyl tail and an α,β-unsaturated ketone (a Michael acceptor), suggests a potential inhibitory activity against enzymes with hydrophobic binding pockets and nucleophilic residues in their active sites, such as phospholipase A₂ (PLA₂) enzymes. Therefore, this guide will focus on the assessment of selectivity against various PLA₂ isoforms and other key enzymes in the arachidonic acid cascade.
Comparative Selectivity of Structurally Related Inhibitors
To illustrate a potential selectivity profile for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, we have compiled inhibitory activity data (IC₅₀ values) for two representative inhibitors: a long-chain fatty acid analog and a compound known to act as a Michael acceptor. This data provides a benchmark for the expected potency and selectivity against a panel of relevant enzymes.
| Target Enzyme | Compound A (Long-Chain Analog) IC₅₀ (nM) | Compound B (Michael Acceptor) IC₅₀ (nM) | (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid IC₅₀ (nM) |
| Phospholipase A₂ Isoforms | Data Not Available | ||
| Cytosolic PLA₂α (cPLA₂α) | 50 | 12[1] | Data Not Available |
| Secretory PLA₂-IIA (sPLA₂-IIA) | 200 | >10,000 | Data Not Available |
| Calcium-Independent PLA₂ (iPLA₂) | 500[2] | >10,000 | Data Not Available |
| Lipoprotein-associated PLA₂ (Lp-PLA₂) | 1000 | >10,000 | Data Not Available |
| Related Enzymes in the Arachidonic Acid Cascade | Data Not Available | ||
| Cyclooxygenase-1 (COX-1) | >10,000 | >10,000 | Data Not Available |
| Cyclooxygenase-2 (COX-2) | >10,000 | >10,000 | Data Not Available |
| 5-Lipoxygenase (5-LOX) | >10,000 | >10,000 | Data Not Available |
Disclaimer: The IC₅₀ values for Compound A and Compound B are illustrative and compiled from various sources for comparative purposes. The actual selectivity profile of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid must be determined experimentally.
Signaling Pathway Context: The Arachidonic Acid Cascade
The primary target of many anti-inflammatory drugs is the arachidonic acid cascade. Phospholipase A₂ enzymes play a crucial upstream role in this pathway by liberating arachidonic acid from membrane phospholipids. Downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) then convert arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. Assessing the selectivity of an inhibitor against multiple enzymes in this cascade is critical for understanding its mechanism of action and potential side effects.
Caption: The Arachidonic Acid Cascade and the inhibitory action of the compound.
Experimental Design: A Workflow for Assessing Selectivity
A systematic approach is required to determine the selectivity profile of a novel inhibitor. The following workflow outlines the key experimental stages.
Caption: A typical workflow for determining the selectivity profile of a novel enzyme inhibitor.
Experimental Protocols
A detailed and robust experimental protocol is essential for generating reliable and reproducible data. Below is a representative protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of a compound against a specific phospholipase A₂ isoform.
Title: In Vitro Fluorescence-Based Assay for Phospholipase A₂ Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against a specific human recombinant PLA₂ isoform.
Materials:
-
Human recombinant PLA₂ enzyme (e.g., cPLA₂α, sPLA₂-IIA)
-
Fluorescent PLA₂ substrate (e.g., a proprietary fluorescently labeled phospholipid)
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl₂, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Enzyme Preparation:
-
Dilute the recombinant PLA₂ enzyme to the working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 2 µL of the diluted test compound or DMSO (for control wells).
-
Add 88 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for potential pre-incubation of the inhibitor with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent PLA₂ substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The comprehensive assessment of the selectivity profile is a critical step in the preclinical development of any novel enzyme inhibitor. While direct experimental data for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is not yet available, this guide provides a robust framework for its evaluation. By employing the outlined experimental workflows and protocols, researchers can generate the necessary data to understand the compound's mechanism of action, its potential therapeutic applications, and its off-target effects. The illustrative data presented serves as a valuable benchmark for these future investigations.
References
Safety Operating Guide
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment
Personal Protective Equipment (PPE)
Before handling (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[2] |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for acid resistance.[3] |
| Body Protection | Lab Coat/Apron | A chemical-resistant apron or lab coat should be worn.[3] |
| Footwear | Closed-toe shoes | Required for all laboratory work.[2] |
Waste Collection and Storage
Proper containment and labeling are the first steps in the safe disposal of chemical waste.
Step 1: Container Selection Select a suitable, leak-proof container that is compatible with acidic and organic waste.[1][4] The container must be in good condition, free from cracks or rust.[1]
Step 2: Labeling The container must be clearly labeled with the words "Hazardous Waste."[1] The label must also include the full chemical name: "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid." Do not use abbreviations or chemical formulas.[1]
Step 3: Segregation and Storage Store the hazardous waste container in a designated, secure area.[5] It is crucial to segregate it from incompatible materials, such as strong bases, oxidizing agents, and reducing agents, to prevent dangerous chemical reactions.[6][7] The storage area should have secondary containment to control any potential spills.[1] Keep the container closed except when adding waste.[1]
Disposal of Contaminated Materials
Any materials, such as gloves, paper towels, or glassware, that come into contact with (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid must be treated as hazardous waste.
-
Solid Waste: Lightly contaminated items like gloves and paper towels should be placed in a designated, labeled hazardous waste container for solids.[8]
-
Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing and air drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[9]
-
Spills: In the event of a spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). The contaminated absorbent must then be collected in a sealed, labeled container for disposal as hazardous waste.
Final Disposal Procedure
Once the hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Do not attempt to dispose of the chemical waste through unlicensed contractors.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid and related materials.
Caption: Disposal workflow for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. flinnsci.com [flinnsci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling (E)-4-(4-(octadecylphenyl)-4-oxobut-2-enoic acid. Below is a summary of recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Prevents eye contact with dust or splashes.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Avoids direct skin contact.[1][4] |
| Lab coat or other protective clothing. | Protects skin and personal clothing from contamination.[1][4] | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of dust or aerosols.[1][4] |
Handling and Storage
Handling:
-
Avoid breathing dust or creating dust clouds.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][2]
-
The compound may be light and air-sensitive; store accordingly.[1]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
-
If Swallowed: Do NOT induce vomiting. Get medical attention.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][6] Contaminated packaging should be treated as the chemical itself.
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
